1-Monoelaidin
描述
属性
IUPAC Name |
2,3-dihydroxypropyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052831 | |
| Record name | trans-Monoelaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol monooleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238-240 °C AT 3 MM HG | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9420 @ 20 °C/4 °C, 0.925-0.935 | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |
CAS No. |
25496-72-4, 2716-53-2 | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Monoelaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Physicochemical Characteristics of 1-Monoelaidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin, also known as glycerol (B35011) α-monoelaidate or 1-mono-trans-9-octadecenoyl glycerol, is a monoglyceride containing an elaidic acid moiety, the trans isomer of oleic acid. As a member of the lipid family, its physicochemical properties are crucial for its behavior in biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with the TRPV1 signaling pathway.
Physicochemical Data
The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C21H40O4 | [1][2][3] |
| Molecular Weight | 356.54 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [3][4][5] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 483.3 ± 35.0 °C (Predicted) | [1][6] |
| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Flash Point | 155.4 °C | [7] |
| Storage Temperature | Room Temperature (Sealed in dry) or -20°C | [1][7] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Observation/Value | Reference(s) |
| Solubility in Water | Insoluble | [8] |
| Solubility in Organic Solvents | Soluble in hot Methanol (B129727), Ethanol, Ether, Chloroform | [2][8] |
| LogP (Predicted) | 4.92030 | [7] |
| pKa (Predicted) | 13.16 ± 0.20 | [1][7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical characteristics of this compound are provided below. These protocols are based on standard methods for lipid analysis.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
-
The melting point is reported as a range from the onset to the completion of melting.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, methanol, chloroform, ether)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.
-
Seal the vial and place it on a shaker or vortex it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension to separate the undissolved solid from the solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method can be employed for the identification and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if derivatized).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detector: ELSD or UV (after appropriate derivatization).
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the this compound-containing sample in the mobile phase or a compatible solvent.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathway
This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[1][6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the perception of pain and heat.
TRPV1 Activation Signaling Pathway
The activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. The downstream signaling cascade involves several key pathways that modulate cellular responses.
Caption: TRPV1 activation by this compound and downstream signaling.
Experimental Workflow for Assessing TRPV1 Activation
A common method to assess the activation of TRPV1 by a compound like this compound is to use a cell-based calcium imaging assay.
Caption: Workflow for assessing TRPV1 activation by this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, complete with tabulated data and experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals in drug development, as they influence the formulation, delivery, and biological activity of this lipid molecule. The elucidation of its role as a TRPV1 activator and the associated signaling pathway further highlights its potential significance in sensory perception and related therapeutic areas. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanopartikel.info [nanopartikel.info]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. youtube.com [youtube.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 1-Monoelaidin in Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. Its presence in cellular membranes, though typically at low levels, can significantly influence the biophysical properties and signaling functions of the membrane. This technical guide provides an in-depth exploration of the biological role of this compound, summarizing its effects on membrane characteristics, outlining its potential involvement in cellular signaling, and providing detailed experimental protocols for its study.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule with a polar glycerol (B35011) headgroup and a nonpolar acyl chain. The trans-configuration of the double bond in the elaidic acid tail gives it a more linear and rigid structure compared to its cis-isomer, 1-monoolein. This structural difference is fundamental to its distinct effects on membrane architecture.
| Property | Value | Reference |
| Molecular Formula | C21H40O4 | [1][2] |
| Molecular Weight | 356.55 g/mol | [1][3] |
| Melting Point | 56-59 °C | [1][3] |
| Physical State (20°C) | Solid | [3] |
| Solubility | Soluble in hot methanol | [1][3] |
Impact of this compound on Cell Membrane Biophysics
The incorporation of this compound into a lipid bilayer can alter its physical properties. While direct quantitative data for this compound is limited, studies on membranes containing trans-fatty acids provide valuable insights into its likely effects. The linear nature of the elaidic acid chain allows for tighter packing with saturated lipids and cholesterol, leading to changes in membrane fluidity, thickness, and curvature.
Membrane Fluidity and Lipid Packing
The presence of trans-unsaturated fatty acids like elaidic acid generally decreases membrane fluidity.[4] This is in contrast to cis-unsaturated fatty acids, which introduce kinks in the acyl chain and increase fluidity.[4] The straighter trans-acyl chain of this compound can pack more closely with the acyl chains of other lipids, leading to a more ordered and less dynamic membrane environment.
Quantitative Data on Related Trans-Fatty Acid-Containing Lipids
The following table summarizes the biophysical properties of phosphatidylcholines (PCs) containing a trans-unsaturated fatty acid (trans-10, cis-12 conjugated linoleic acid) compared to its cis- counterpart, which can serve as a model for understanding the effects of this compound.
| Property | PC with trans-10, cis-12 CLA (A) | PC with cis-9, trans-11 CLA (C) | Key Finding | Reference |
| Surface Area per Molecule (Ų) | Similar to C at various pressures | Similar to A at various pressures | In the absence of cholesterol, surface area is similar. | [5] |
| Condensing Effect of Cholesterol | More condensed | Less condensed | The trans-containing lipid shows a greater reduction in surface area in the presence of cholesterol, indicating tighter packing. | [5] |
| Cholesterol Binding Affinity | Increased | Decreased | Liposomes with the trans-containing lipid bind more cholesterol. | [5] |
| Permeability to Carboxyfluorescein | Less permeable | More permeable | The tighter packing of the trans-containing lipid reduces membrane permeability. | [5] |
These findings suggest that this compound would likely increase the order of the cell membrane, enhance interactions with cholesterol, and decrease membrane permeability.
Membrane Bending Rigidity
Potential Signaling Roles of this compound
Monoacylglycerols are not merely structural components of membranes; they can also act as signaling molecules or precursors to signaling lipids.[5][6][7] The biological activity of this compound in signaling is likely linked to its metabolism and its ability to influence the activity of membrane-associated proteins.
Precursor to Diacylglycerol (DAG)
Monoacylglycerols can be converted to diacylglycerols (DAGs) through the action of monoacylglycerol acyltransferases (MGATs).[5] DAG is a critical second messenger that activates several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[3][8][9] Therefore, this compound could serve as a precursor for the synthesis of a specific species of DAG containing elaidic acid, which may have unique signaling properties.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
The lipid environment of the cell membrane plays a crucial role in regulating the function of integral membrane proteins, including G-protein coupled receptors (GPCRs).[4][10][11][12] Changes in membrane fluidity, thickness, and lipid packing induced by this compound could allosterically modulate the conformation and activity of GPCRs, thereby influencing downstream signaling cascades.
Activation of Protein Kinase C (PKC)
As a precursor to DAG, this compound can indirectly lead to the activation of PKC.[13][14] Conventional and novel PKC isoforms are recruited to the cell membrane by DAG, where they are activated and phosphorylate a wide range of substrate proteins involved in processes such as cell growth, differentiation, and apoptosis.[13][14] The specific structure of DAG derived from this compound might lead to differential activation of PKC isoforms.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological role of this compound in cell membranes.
Liposome (B1194612) Preparation for Biophysical Studies
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in various biophysical assays.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound
-
Desired buffer (e.g., PBS, pH 7.4)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform to achieve the target molar ratio.
-
Remove the chloroform under a stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask on a rotary evaporator under vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.
-
Hydrate the lipid film for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Heat the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membranes 11-21 times to form LUVs of a uniform size.
-
-
Characterization:
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Membrane Fluidity Measurement using Fluorescence Anisotropy
This protocol measures changes in membrane fluidity upon incorporation of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
Liposomes (prepared as in 4.1)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Fluorometer with polarization filters
-
Cuvettes
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to the desired concentration in buffer.
-
Add the DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A correction factor (G-factor) for the instrument's differential sensitivity to the two polarization directions should be determined using the probe in solution.
-
-
Calculation:
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
A higher anisotropy value indicates lower membrane fluidity.
-
Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to assess whether this compound can influence PKC activity, likely through its conversion to DAG.
Materials:
-
Purified PKC isoform
-
Liposomes containing phosphatidylserine (B164497) (PS) and with or without this compound (prepared as in 4.1)
-
PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site for PKC)
-
[γ-³²P]ATP
-
ATP
-
Assay buffer (containing MgCl₂, CaCl₂, DTT, etc.)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, liposomes (with and without this compound), PKC substrate peptide, and purified PKC enzyme.
-
Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
-
Incubation and Termination:
-
Incubate the reaction for a specific time (e.g., 10 minutes) at the reaction temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
An increase in radioactivity in the presence of liposomes containing this compound would suggest an enhancement of PKC activity.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows discussed in this guide.
Potential Signaling Pathways of this compound
Caption: Potential signaling roles of this compound.
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for membrane fluidity analysis.
Workflow for PKC Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane stiffness is modified by integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting the packing parameter for lipids in monolayers with the use of molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the measurement of the bending rigidity of lipid membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. How Tolerant are Membrane Simulations with Mismatch in Area per Lipid between Leaflets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Models of Lipid Transfer and Membrane Contact Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay of G Protein-Coupled Receptors with the Membrane: Insights from Supra-Atomic Coarse Grain Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Protein Interactions Are a Unique Property and Defining Feature of G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on 1-Monoelaidin as a Trans Fatty Acid Monoacylglycerol
Introduction
This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a member of the monoacylglycerol class of lipids, it possesses an amphiphilic nature, making it a molecule of interest for various applications, including as a potential component in drug delivery systems and as a bioactive lipid.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, biological activities, and relevant experimental protocols.
Physicochemical Properties
This compound is the 1-monoglyceride of (9E)-octadecenoic acid (elaidic acid).[2] Its structure consists of a glycerol (B35011) backbone esterified at the 1-position with elaidic acid. This trans fatty acid component confers distinct physical properties compared to its cis-isomer counterpart, 1-monoolein.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₁H₄₀O₄ | [1][3] |
| Molecular Weight | 356.55 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystal | [5][6] |
| Melting Point | 56-59 °C | [4][6] |
| Boiling Point | 483.3±35.0 °C (Predicted) | [3] |
| Density | 0.969±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol (B129727) and chloroform. | [1] |
| Purity (Commercial) | >97.0% (GC) | [5][6] |
| Synonyms | Glycerol α-Monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol | [4][5][6] |
| CAS Number | 2716-53-2 | [2][3][5] |
Synthesis and Purification
The synthesis of 1-monoacylglycerols like this compound can be achieved through several methods, including enzymatic and chemical routes. A common strategy involves the protection of the glycerol backbone, followed by esterification and deprotection.
Experimental Protocol: Two-Step Synthesis of 1-Monoacylglycerol
This protocol is adapted from methods for synthesizing 1-monoolein and can be applied to the synthesis of this compound by substituting oleic acid/ethyl oleate (B1233923) with elaidic acid/ethyl elaidate (B1234055).
Step 1: Transesterification to form 1,2-acetonide-3-elaidoyl glycerol
-
Combine ethyl elaidate and 1,2-acetonide glycerol in a round-bottom flask. A molar ratio of 1:6 (ethyl elaidate to 1,2-acetonide glycerol) can be used.
-
Add a catalyst, such as sodium carbonate (Na₂CO₃), to the mixture.
-
Heat the reaction mixture to 120 °C with continuous stirring for approximately 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the catalyst by filtration.
-
The resulting product, 1,2-acetonide-3-elaidoyl glycerol, can be purified by column chromatography.
Step 2: Deprotection to yield this compound
-
Dissolve the purified 1,2-acetonide-3-elaidoyl glycerol in ethanol (B145695) in a round-bottom flask.
-
Add an acidic resin, such as Amberlyst-15, to the solution to catalyze the deprotection.
-
Stir the mixture at room temperature for approximately 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the Amberlyst-15 resin.
-
Evaporate the ethanol under reduced pressure to obtain crude this compound.
Experimental Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activities
Activation of TRPV1 Receptor
This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[3] The activation of TRPV1 by monoacylglycerols suggests a potential role for these lipids in cellular signaling pathways related to pain, inflammation, and temperature sensation.
Signaling Pathway: TRPV1 Activation by this compound
The activation of TRPV1 by this compound is part of a larger signaling cascade that can be initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent action of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG can then be metabolized by diacylglycerol lipase (B570770) (DAGL) to form 2-arachidonoylglycerol (B1664049) (2-AG), which can isomerize to 1-arachidonoylglycerol. Both 1- and 2-monoacylglycerols can directly activate the TRPV1 channel, leading to an influx of calcium ions (Ca²⁺) and subsequent downstream cellular responses.
Below is a DOT script for a Graphviz diagram illustrating the TRPV1 signaling pathway involving monoacylglycerols.
Caption: TRPV1 activation pathway by this compound.
Antibacterial Properties
Monoacylglycerols, particularly those with medium-chain fatty acids, have demonstrated antibacterial activity. While specific data for this compound is limited, the general mechanism is thought to involve the disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Table 2: Antibacterial Activity of a Related Monoacylglycerol (Monolaurin)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Streptococcus pyogenes | 3.9 µg/mL | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 10⁵ CFU/mL).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Applications in Drug Development
Drug Delivery Systems
The amphiphilic nature of this compound makes it a candidate for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] These systems can encapsulate lipophilic drugs, potentially improving their solubility, stability, and bioavailability.
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Melt the solid lipid (this compound) by heating it above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
Heat an aqueous surfactant solution to the same temperature.
-
Disperse the drug-lipid mixture in the hot surfactant solution under high-speed homogenization to form a coarse emulsion.
-
Process the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Below is a DOT script for a Graphviz diagram illustrating the workflow for the preparation of drug-loaded SLNs.
Caption: Workflow for preparing drug-loaded SLNs with this compound.
Quantitative Analysis of Drug Encapsulation and Release
Table 3: Key Parameters for Characterizing Drug Delivery Systems
| Parameter | Description | General Methodology |
| Encapsulation Efficiency (EE%) | The percentage of the initial drug amount that is successfully entrapped within the nanoparticles. | Separation of free drug from nanoparticles (e.g., by ultracentrifugation), followed by quantification of the drug in the supernatant and/or the nanoparticles. |
| Drug Loading (DL%) | The percentage of the drug's weight relative to the total weight of the nanoparticle. | Quantification of the drug in a known amount of lyophilized nanoparticles. |
| In Vitro Drug Release | The rate and extent of drug release from the nanoparticles over time in a specific release medium. | Dialysis bag method or sample and separate method, with periodic sampling and quantification of the released drug. |
Experimental Protocol: Determination of Encapsulation Efficiency (EE%)
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation at a high speed and low temperature.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Toxicology
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
An acute oral toxicity study is typically conducted in rodents (e.g., rats) to determine the LD₅₀ of a substance.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound to several groups of animals at different dose levels. A vehicle control group should also be included.
-
Observe the animals for signs of toxicity and mortality for a period of 14 days.
-
Record body weights at regular intervals.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
The LD₅₀ value is calculated statistically as the dose that is lethal to 50% of the animals in a dose group.
Conclusion
This compound is a trans fatty acid monoacylglycerol with distinct physicochemical properties and interesting biological activities. Its ability to activate the TRPV1 receptor and its potential as a component of drug delivery systems make it a subject of interest for further research in pharmacology and drug development. While specific toxicological data is lacking, its classification within the generally safe category of monoacylglycerols provides a basis for its exploration in various applications. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the synthesis, properties, and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. fda.gov [fda.gov]
- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 1-Monoelaidin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Monoelaidin (Glycerol 1-monoelaidate), a monoacylglycerol of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key processes.
Introduction
This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As an intermediate in lipid metabolism, it holds potential for various research applications, including the study of lipid signaling pathways and the development of novel therapeutics.[1] This guide details established chemical and enzymatic methods for its synthesis and subsequent purification to a high degree of purity required for research purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.
Chemical Synthesis
A common chemical synthesis route involves a two-step process starting from the protection of glycerol (B35011), followed by esterification with elaidic acid and subsequent deprotection.
Experimental Protocol:
Step 1: Synthesis of 1,2-isopropylidene-rac-glycerol-3-elaidate
-
In a two-necked round-bottom flask equipped with a reflux condenser, dissolve isopropylidene glycerol (1.0 molar equivalent) and elaidic acid (0.95 molar equivalents) in anhydrous chloroform.
-
Add p-toluenesulfonic acid (pTSA) (0.05 molar equivalents) as a catalyst.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and neutralize the excess pTSA with sodium acetate.
-
Wash the solution with deionized water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
Step 2: Synthesis of this compound
-
To the crude product from Step 1, add 2-methoxyethanol (B45455) and boric acid.
-
Reflux the mixture for 40 minutes to remove the isopropylidene protecting group.
-
After cooling, dissolve the mixture in diethyl ether, wash with deionized water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield crude this compound.
This chemical synthesis method has a reported yield of approximately 11%.[2]
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. The direct esterification of elaidic acid and glycerol catalyzed by a lipase (B570770) is a common approach.
Experimental Protocol:
-
Combine elaidic acid and glycerol in a suitable molar ratio (e.g., 1:2 to 1:5) in a solvent-free system or in a non-polar organic solvent such as hexane (B92381) or isooctane.
-
Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring.
-
To drive the reaction towards product formation, remove the water produced during the esterification, for example, by using molecular sieves or applying a vacuum.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction reaches completion or equilibrium, terminate the reaction by filtering off the immobilized enzyme.
While specific yield and purity data for the enzymatic synthesis of this compound are not extensively reported, similar lipase-catalyzed esterifications of other fatty acids with glycerol have achieved high conversions and monoacylglycerol content.
Purification of this compound
The crude product from either synthesis method is a mixture containing this compound, unreacted starting materials, and byproducts such as di- and triglycerides.[2] Purification is crucial to obtain a product suitable for research applications.
Crystallization
Crystallization is an effective method for purifying this compound from the crude reaction mixture.
Experimental Protocol:
-
Dissolve the crude this compound in a mixture of diethyl ether and hexane (e.g., 80:20 v/v).
-
Perform an initial crystallization at a low temperature (e.g., -18°C) for 2 hours.
-
Filter the precipitate and subject it to a second crystallization overnight at a slightly higher temperature (e.g., 6°C).
-
Collect the crystals of pure this compound by filtration.
Column Chromatography
For higher purity, column chromatography can be employed.
Experimental Protocol:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent, such as diethyl ether or ethyl acetate, in hexane.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Chemical Synthesis | Enzymatic Synthesis (General) | Purification (Crystallization) |
| Starting Materials | Isopropylidene glycerol, Elaidic acid | Elaidic acid, Glycerol | Crude this compound |
| Catalyst | p-Toluenesulfonic acid | Lipase (e.g., Novozym 435) | - |
| Reaction Time | Several hours | 2-24 hours | - |
| Reaction Temperature | Reflux | 50-70°C | -18°C to 6°C |
| Yield | ~11%[2] | Varies (often >50% for MAGs) | High recovery of pure product |
| Purity | Requires purification | Generally higher initial purity | >95% achievable |
Signaling Pathways Involving Monoacylglycerols
While the specific signaling roles of this compound are not yet fully elucidated, monoacylglycerols, in general, are important intermediates in lipid metabolism and can influence cellular signaling. A key enzyme in this context is monoacylglycerol lipase (MGL), which hydrolyzes monoacylglycerols into free fatty acids and glycerol.[2][3] The products of this hydrolysis can then enter various signaling pathways. For instance, the released fatty acids can be precursors for the synthesis of signaling molecules like prostaglandins.[2]
Below is a generalized diagram illustrating the metabolic fate of monoacylglycerols and their connection to signaling pathways.
References
1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, biological activity, and experimental applications of 1-Monoelaidin (CAS Number: 2716-53-2), a monoglyceride with significant potential in biomedical research and pharmaceutical development.
This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, explores its role as a transient receptor potential vanilloid 1 (TRPV1) agonist, and discusses its applications in drug delivery systems. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and application.
Core Properties of this compound
This compound is a monoglyceride consisting of glycerol (B35011) esterified with elaidic acid, the trans isomer of oleic acid. Its unique physicochemical properties are fundamental to its biological functions and applications.
| Identifier | Value | Source(s) |
| CAS Number | 2716-53-2 | [1][2][3][4] |
| Molecular Formula | C21H40O4 | [1][3] |
| Molecular Weight | 356.54 g/mol | [3][5] |
| Synonyms | Glycerol α-monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol, (E)-9-Octadecenoic acid, 2,3-dihydroxypropyl ester | [3][4] |
| Physicochemical Property | Value | Source(s) |
| Physical Form | White to light yellow powder/crystal | [6] |
| Melting Point | 56-59 °C | |
| Boiling Point (Predicted) | 483.3 ± 35.0 °C | [4] |
| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in hot methanol | |
| Storage Temperature | Sealed in a dry place at room temperature or -20°C for long-term storage. | [1][4] |
Biological Activity: A Potent TRPV1 Agonist
This compound is recognized as an activator of the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[4] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation.
Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential. This signaling is integral to the sensation of noxious stimuli. Monoacylglycerols, including this compound, have been identified as functional compounds that can activate TRPV1 both in vitro and in vivo. Their potency is reported to be about 50 times less than that of capsaicin, with a maximal response approximately half that of capsaicin.
Signaling Pathway of TRPV1 Activation by this compound
The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the TRPV1 receptor.
Applications in Drug Delivery
Monoglycerides, including the cis-isomer of this compound (monoolein), are extensively investigated as components of lipid-based drug delivery systems (LBDDS). These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs. Mono- and di-glycerides can act as single-component excipients, simplifying formulation screening. The self-emulsifying properties of these lipids in the gastrointestinal tract can improve drug solubilization and absorption.
While direct studies on this compound in drug delivery are less common than for its cis-counterpart, its lipid nature and ability to form self-assembled nanostructures suggest its potential in forming various liquid crystalline phases, such as cubic and hexagonal phases. These structures can encapsulate and provide sustained release of therapeutic agents.
Experimental Protocols
Preparation of this compound-Containing Liposomes
This protocol outlines a general method for preparing liposomes incorporating this compound, which can be adapted for drug encapsulation studies.
Methodology:
-
Lipid Dissolution: Co-dissolve this compound and other lipid components (e.g., phospholipids, cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to ensure complete removal of any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the mixture by vortexing or mechanical shaking. This process causes the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform size distribution and produce unilamellar vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.
In Vitro Cell-Based Assay for TRPV1 Activation
This protocol describes a cell-based assay to quantify the activation of TRPV1 by this compound using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Culture a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1) in appropriate media and conditions until they reach a suitable confluency for the assay (typically 80-90%).
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer solution in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the different concentrations of the this compound solution (and appropriate controls, such as a known TRPV1 agonist like capsaicin and a vehicle control) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying TRPV1 channel activation.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio relative to the baseline fluorescence. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) of this compound.
Safety and Handling
This compound is generally considered a safe compound for laboratory use.[1] However, standard safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry and cool place.[2] For long-term stability, storage at -20°C is recommended.
-
Hazard Statements: According to some suppliers, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific interactions and formulation characteristics will continue to unveil its full potential in the pharmaceutical and biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of unilamellar liposomes [protocols.io]
Natural occurrence of 1-Monoelaidin in lipids
An In-depth Technical Guide to the Natural Occurrence of 1-Monoelaidin in Lipids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a monoacylglycerol (MAG) consisting of a glycerol (B35011) backbone esterified with elaidic acid (C18:1 trans-9), the most common trans fatty acid. Unlike its cis-isomer, 1-monoolein, the presence of this compound in nature is not widespread and is intrinsically linked to the sources of elaidic acid. Monoacylglycerols themselves are typically found in very low concentrations in cells and tissues, acting as transient intermediates in the synthesis and breakdown of more complex glycerolipids. The primary origins of elaidic acid, and by extension this compound, are twofold: minor amounts are formed naturally through biohydrogenation in ruminant animals, while the vast majority has historically been produced through the industrial partial hydrogenation of vegetable oils. This guide provides a comprehensive overview of the origins, metabolism, and analytical challenges associated with this compound, presenting available data and detailed experimental protocols for its identification and quantification.
Sources and Natural Occurrence of this compound
The presence of this compound in lipids is directly correlated with the availability of its constituent fatty acid, elaidic acid. There are two primary pathways that lead to the formation of elaidic acid and its subsequent incorporation into glycerolipids like this compound.
-
Natural (Ruminant) Pathway : In the rumen of animals like cows, sheep, and goats, gut microbes perform biohydrogenation of dietary unsaturated fatty acids, such as linoleic and linolenic acid. This process creates a variety of trans fatty acid isomers as intermediates, including vaccenic acid and, to a lesser extent, elaidic acid[1][2][3][4]. These trans fatty acids are then absorbed by the animal and incorporated into their tissue fat and milk. Ruminant-derived fats typically contain 2-9% total trans fatty acids[1][2][5].
-
Industrial (Processing) Pathway : The main source of trans fats in the human diet has been the industrial partial hydrogenation of vegetable oils (PHVOs). This process converts liquid oils into semi-solid fats for use in margarine, shortening, and many processed foods. The process creates a complex mixture of trans fatty acid isomers, with elaidic acid being a major component[1][5]. Furthermore, mono- and diglycerides (food additive E471) are commercially produced as emulsifiers via the glycerolysis of fats and oils. When PHVOs are used as the feedstock, the resulting E471 mixture contains this compound[6][7][8][9].
Monoacylglycerols are also naturally formed during the digestion of dietary triglycerides by lipases and exist as intermediates in cellular lipid metabolism[10]. Therefore, the consumption of any triglyceride containing elaidic acid will result in the transient formation of this compound in the digestive tract.
References
- 1. Effects of Ruminant trans Fatty Acids on Cardiovascular Disease and Cancer: A Comprehensive Review of Epidemiological, Clinical, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]
- 5. Ruminant and industrially produced trans fatty acids: health aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 7. ulprospector.com [ulprospector.com]
- 8. ams.usda.gov [ams.usda.gov]
- 9. What Are Mono & Diglycerides? Uses in Food & Cosmetics [elchemy.com]
- 10. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
In-Depth Technical Guide: The Mechanism of Action of 1-Monoelaidin on Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1-Monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the structure and properties of lipid bilayers. This document synthesizes findings from various biophysical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction
This compound, as a monoacylglycerol, possesses an amphipathic nature that facilitates its interaction with and incorporation into lipid bilayers, the fundamental structure of cellular membranes. Its distinct molecular geometry, characterized by the linear conformation of its trans-unsaturated acyl chain, significantly influences the packing of neighboring phospholipids (B1166683). This perturbation of the lipid matrix leads to alterations in key biophysical properties of the membrane, including fluidity, phase behavior, and permeability. Understanding these effects is crucial for researchers in fields ranging from membrane biophysics to drug delivery, as changes in membrane characteristics can impact cellular signaling, protein function, and the transport of therapeutic agents across the cell membrane.
Effects on Lipid Bilayer Properties
The incorporation of this compound into a lipid bilayer induces significant changes to its physical and chemical properties. These alterations are primarily driven by the straight-chain nature of the elaidic acid component, which allows for closer packing with saturated phospholipids compared to their cis-isomers.
Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is a key technique used to study the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm), at which the bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase, is a critical parameter for membrane stability and function.
Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the inclusion of elaidic acid, the fatty acid component of this compound, leads to an increase in the phase transition temperature.[1] This effect is similar to that observed with the addition of saturated fatty acids.[1] The linear structure of the trans-fatty acid allows for more favorable van der Waals interactions with the saturated acyl chains of DPPC, stabilizing the gel phase and requiring more energy (a higher temperature) to induce the transition to the liquid-crystalline state.
Table 1: Effect of Elaidic Acid on the Phase Transition Temperature of DPPC Bilayers
| Molar Ratio (Elaidic Acid:DPPC) | Phase Transition Temperature (Tm) (°C) | Change in Tm (°C) |
| 0:100 (Pure DPPC) | 41.5 | 0 |
| 10:90 | > 41.5 | Increased |
Membrane Structure and Packing
The introduction of this compound into a lipid bilayer directly impacts its structural organization, including the area per lipid and the overall bilayer thickness. These parameters can be precisely measured using Small-Angle X-ray Scattering (SAXS) and Neutron Diffraction techniques.
The straight acyl chain of this compound promotes tighter packing of the surrounding phospholipids. This is in contrast to its cis-isomer, monoolein, which introduces a kink in its acyl chain, leading to increased disorder and a larger area per lipid. In dioleoylphosphatidylcholine (DOPC) membranes, the addition of elaidic acid leads to an increase in the lattice parameter of the lamellar phase at lower concentrations, suggesting an expansion of the bilayer. However, at higher concentrations (above 30 mol%), a transition to a non-lamellar inverted hexagonal (HII) phase is observed.
Table 2: Structural Parameters of DOPC Bilayers Containing Elaidic Acid
| Mol% Elaidic Acid in DOPC | Phase | Lamellar Lattice Parameter (Å) |
| 10 | Lamellar | Increased |
| 20 | Lamellar | Increased |
| 30 | Lamellar | Increased |
| 40 | Inverted Hexagonal (HII) | 74.9 |
Source: Data adapted from X-ray diffraction studies on DOPC membranes with elaidic acid.
Membrane Permeability
The permeability of a lipid bilayer is a measure of its barrier function, controlling the passage of ions and molecules. The incorporation of molecules like this compound can disrupt the packing of the lipid bilayer, creating defects that can lead to increased permeability.
Vesicle leakage assays, often employing fluorescent dyes like calcein (B42510) or carboxyfluorescein, are used to quantify changes in membrane permeability. While specific data for this compound is limited, studies on related monoacylglycerols suggest that they can induce leakage from liposomes. The extent of this leakage is dependent on the concentration of the monoacylglycerol and the lipid composition of the bilayer. It is hypothesized that the perturbation of the lipid packing by this compound creates transient pores or defects in the membrane, allowing for the efflux of encapsulated contents.
Mechanism of Action: A Visual Representation
The interaction of this compound with a lipid bilayer can be visualized as a multi-step process, from its initial partitioning into the membrane to its influence on the collective properties of the bilayer.
Caption: The proposed mechanism of this compound's interaction with lipid bilayers.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Liposome (B1194612) Preparation for Biophysical Studies
Objective: To prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing a defined concentration of this compound for use in DSC, SAXS, and permeability assays.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylcholine (DOPC)
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (for LUVs)
-
Bath sonicator
Protocol:
-
Lipid Film Formation:
-
Co-dissolve the desired amounts of phospholipid (e.g., DPPC) and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (for LUVs):
-
For the preparation of LUVs, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes through the membrane to ensure a homogenous population of LUVs.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers containing this compound.
Protocol:
-
Prepare liposome samples (MLVs are typically used) with varying molar ratios of this compound to phospholipid as described in Protocol 4.1.
-
Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.
-
Perform multiple heating and cooling scans over a temperature range that encompasses the expected phase transition of the lipid mixture (e.g., 20-60 °C for DPPC). A typical scan rate is 1 °C/min.
-
Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and the area under the peak (which is proportional to the enthalpy of the transition, ΔH).
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the structural parameters of lipid bilayers, such as the lamellar repeat distance (d-spacing) and the area per lipid, in the presence of this compound.
Protocol:
-
Prepare concentrated samples of MLVs with varying concentrations of this compound.
-
Load the sample into a temperature-controlled sample holder.
-
Acquire SAXS data over a range of scattering vectors (q) that covers the expected Bragg peaks from the lamellar structure.
-
Analyze the positions of the Bragg peaks to calculate the lamellar d-spacing.
-
Further analysis of the scattering form factor can provide information on the electron density profile of the bilayer, from which the bilayer thickness and area per lipid can be derived.
Vesicle Leakage Assay
Objective: To quantify the effect of this compound on the permeability of lipid vesicles.
Protocol:
-
Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50 mM carboxyfluorescein) as described in Protocol 4.1.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
Dilute the dye-loaded LUVs into a cuvette containing buffer.
-
Monitor the baseline fluorescence.
-
Add this compound (typically from a concentrated stock solution in a suitable solvent like ethanol (B145695) or DMSO) to the vesicle suspension and continuously monitor the increase in fluorescence over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
Calculate the percentage of leakage at different time points relative to the maximum fluorescence.
Experimental and Logical Workflows
The investigation of this compound's effect on lipid bilayers follows a logical progression of experiments, each providing a piece of the puzzle to build a comprehensive understanding of its mechanism of action.
Caption: A logical workflow for the biophysical characterization of this compound's interaction with lipid bilayers.
Conclusion
The interaction of this compound with lipid bilayers is a complex process that results in significant alterations to the membrane's structural and functional properties. The linear geometry of its trans-acyl chain promotes tighter lipid packing, leading to an increase in the gel-to-liquid crystalline phase transition temperature and a potential decrease in the area per lipid. These structural changes can, in turn, affect the barrier function of the membrane, leading to increased permeability. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other monoacylglycerols on lipid membranes, with implications for our understanding of membrane biophysics, cellular processes, and the development of novel drug delivery systems. Further research is warranted to obtain more direct quantitative data on this compound to refine our understanding of its specific interactions with various lipid systems.
References
The Influence of 1-Monoelaidin on Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane fluidity is a critical parameter governing a multitude of cellular processes, including signal transduction, ion transport, and enzyme activity. The lipid composition of the bilayer is a primary determinant of this property. This technical guide provides an in-depth analysis of the influence of 1-monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the fluidity of lipid membranes. Through a comprehensive review of established biophysical techniques—Differential Scanning Calorimetry (DSC), Fluorescence Anisotropy, and Molecular Dynamics (MD) simulations—this document elucidates the molecular mechanisms by which this compound is expected to decrease membrane fluidity. Due to its linear acyl chain geometry, this compound promotes tighter lipid packing, leading to a more ordered, gel-like membrane state. This guide presents expected quantitative data, detailed experimental protocols, and visual representations of the underlying principles and potential signaling implications, offering a valuable resource for researchers in cellular biology and drug development.
Introduction
Biological membranes are dynamic, fluid structures, a property essential for their proper function[1]. This fluidity is largely dictated by the nature of the constituent lipid molecules[1]. Factors such as acyl chain length, degree of saturation, and the isomeric configuration of double bonds play pivotal roles[1]. This compound is a monoacylglycerol that incorporates elaidic acid, an 18-carbon monounsaturated fatty acid with a double bond in the trans configuration. Unlike its cis-isomer, oleic acid, which introduces a pronounced kink in the acyl chain, the trans-double bond of elaidic acid results in a more linear, rigid structure, similar to that of saturated fatty acids.
This structural difference has profound implications for membrane packing and, consequently, membrane fluidity. The incorporation of this compound into a lipid bilayer is hypothesized to increase the van der Waals interactions between adjacent acyl chains, leading to a more ordered and less fluid membrane state. Understanding the precise impact of this compound on membrane biophysics is crucial for elucidating its roles in cellular physiology and pathology, particularly in the context of diets rich in trans-fatty acids.
This guide will explore the theoretical underpinnings and experimental approaches used to characterize the influence of this compound on membrane fluidity, providing researchers with the necessary tools to investigate these effects in their own systems of interest.
The Impact of this compound on Membrane Physical Properties: Quantitative Insights
While direct quantitative data for membranes composed solely of this compound are limited in the readily available scientific literature, a substantial body of work on elaidic acid and related trans-fatty acids allows for robust predictions. The following tables summarize expected quantitative data when this compound is incorporated into a model phospholipid membrane, such as one composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC).
Table 1: Expected Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)
| Membrane Composition | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Transition Width (ΔT1/2) (°C) |
| Pure POPC | ~ -2 | ~ 7.6 | Narrow |
| POPC with this compound (10 mol%) | Expected to be higher than pure POPC | Expected to be higher | Expected to be broader |
| POPC with 1-Monoolein (cis-isomer) (10 mol%) | Expected to be lower than pure POPC | Expected to be lower | Expected to be broader |
Note: The values for pure POPC are well-established. The expected changes upon addition of this compound are based on the known effects of trans-fatty acids on increasing lipid order.
Table 2: Expected Fluorescence Anisotropy Data
| Membrane Composition | Probe | Temperature (°C) | Steady-State Fluorescence Anisotropy (r) | Interpretation |
| Pure POPC | DPH | 25 | ~ 0.15 | High Fluidity |
| POPC with this compound (10 mol%) | DPH | 25 | Expected to be > 0.15 | Decreased Fluidity |
| Pure POPC | DPH | 10 | ~ 0.30 | Lower Fluidity |
| POPC with this compound (10 mol%) | DPH | 10 | Expected to be > 0.30 | Further Decreased Fluidity |
Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a common fluorescent probe used to measure membrane fluidity. Higher anisotropy (r) values correlate with a more ordered, less fluid membrane environment.[2][3][4]
Table 3: Expected Parameters from Molecular Dynamics (MD) Simulations
| Membrane Composition | Area per Lipid (Å2) | Bilayer Thickness (Å) | Acyl Chain Order Parameter (SCD) |
| Pure POPC | ~ 68.3 | ~ 37.5 | ~ 0.2 (mid-chain) |
| POPC with this compound (10 mol%) | Expected to be < 68.3 | Expected to be > 37.5 | Expected to be > 0.2 |
| POPC with 1-Monoolein (10 mol%) | Expected to be > 68.3 | Expected to be < 37.5 | Expected to be < 0.2 |
Note: The order parameter (SCD) is a measure of the orientational order of the lipid acyl chains. A value of 1 indicates perfect alignment with the membrane normal, while 0 represents random orientation.[1][5][6][7]
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid membranes. It measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of transition (ΔH).
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., POPC and this compound at a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm)[8].
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.
-
Record the differential heat flow as a function of temperature.
-
Perform at least two heating and cooling scans to ensure reproducibility[8].
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition can be assessed by the width of the peak at half-height (ΔT1/2).
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The degree of rotational freedom is inversely related to the local viscosity or "fluidity" of the membrane.
-
Probe Incorporation:
-
Prepare liposomes as described in the DSC protocol.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes. This can be done by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching and membrane perturbation.
-
Incubate the mixture in the dark for at least 1 hour to allow for complete incorporation of the probe.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission light paths.
-
Set the excitation and emission wavelengths appropriate for the probe (for DPH, λex ≈ 360 nm and λem ≈ 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the correction factor, G, by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (IHV) and horizontally (IHH) (G = IHV / IHH).
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Higher 'r' values indicate restricted rotational motion of the probe and thus, lower membrane fluidity[9].
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the structure and dynamics of lipid bilayers, allowing for the calculation of key parameters related to membrane fluidity.
-
System Setup:
-
Use a molecular modeling software package (e.g., GROMACS, CHARMM) to build a model lipid bilayer[10].
-
Define the lipid composition (e.g., POPC with a specific mole percentage of this compound).
-
Solvate the bilayer with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a desired salt concentration.
-
-
Simulation Protocol:
-
Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS).
-
Perform an energy minimization of the system to remove any steric clashes.
-
Equilibrate the system in a stepwise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble, to allow the system to reach the desired temperature and pressure.
-
Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds) to ensure adequate sampling of the conformational space.
-
-
Data Analysis:
-
Area per lipid: Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids in one leaflet.
-
Bilayer thickness: Determine the average distance between the phosphorus atoms of the two leaflets.
-
Acyl chain order parameter (SCD): Calculate the orientational order of the C-D (or C-H) bonds of the lipid acyl chains with respect to the bilayer normal.
-
Visualizing the Impact of this compound
Logical Workflow for Assessing Membrane Fluidity
Caption: Workflow for the experimental and computational assessment of this compound's effect on membrane fluidity.
Molecular Basis of Decreased Fluidity
Caption: Comparison of lipid packing in membranes containing cis vs. trans monoacylglycerols.
Potential Implications for Cellular Signaling
Changes in membrane fluidity can have significant consequences for the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction. A decrease in membrane fluidity, as is expected with the incorporation of this compound, can:
-
Modulate G-Protein Coupled Receptor (GPCR) Activity: The conformational changes required for GPCR activation and subsequent G-protein coupling can be hindered in a more rigid membrane environment[11].
-
Influence Protein Kinase C (PKC) Activation: The translocation of PKC to the membrane, a key step in its activation, is sensitive to the lipid environment. Changes in membrane fluidity and packing can affect the availability of diacylglycerol (DAG) and the overall membrane interface, thereby modulating PKC activity[12][13][14][15].
-
Alter Lipid Raft Formation: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to be in a more ordered state. The incorporation of this compound could potentially promote the formation or stabilization of such domains, thereby compartmentalizing and influencing signaling cascades that are dependent on raft integrity.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of GPCR and PKC signaling pathways by this compound-induced changes in membrane fluidity.
Conclusion
The available evidence strongly suggests that this compound, by virtue of its linear trans-acyl chain, decreases membrane fluidity. This effect is driven by enhanced van der Waals interactions and more ordered packing of the lipid molecules within the bilayer. This guide has provided a comprehensive overview of the theoretical basis for this phenomenon, along with detailed experimental protocols for its investigation using DSC, fluorescence anisotropy, and MD simulations. The expected quantitative outcomes from these techniques have been summarized to aid in experimental design and data interpretation. Furthermore, the potential consequences of these biophysical changes on cellular signaling have been highlighted. For researchers in cell biology, biochemistry, and drug development, a thorough understanding of how molecules like this compound modulate the physical properties of cell membranes is paramount for unraveling complex physiological and pathological processes. The methodologies and conceptual frameworks presented herein provide a solid foundation for further research into the multifaceted roles of trans-monoacylglycerols in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpikg.mpg.de [mpikg.mpg.de]
- 4. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Fluorescence anisotropy measurements under oxygen quenching conditions as a method to quantify the depolarizing rotations of fluorophores. Application to diphenylhexatriene in isotropic solvents and in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of protein kinase C in lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Review of 1-Monoelaidin in Lipid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin, a monoacylglycerol containing an elaidic acid moiety, serves as a crucial tool in lipid research. Its unique physicochemical properties, stemming from the trans-configuration of its unsaturated acyl chain, make it an invaluable model lipid for studying the effects of trans fats on biological membranes and a component in various drug delivery systems. This technical guide provides a comprehensive overview of this compound, summarizing its properties, experimental methodologies, and its role in signaling pathways and drug development.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow solid at room temperature.[1] It is produced through the esterification of one molecule of elaidic acid and one molecule of glycerol (B35011).[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H40O4 | [2] |
| Molecular Weight | 356.54 g/mol | [2] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 483.3 °C at 760 mmHg | [2] |
| Density | 0.969 g/cm³ | [2] |
| Solubility | Soluble in hot methanol | [1] |
| Storage Temperature | -20°C | [2] |
Synthesis and Purification
A common method for the synthesis of this compound involves a two-step chemical process starting from isopropylidene glycerol and elaidic acid.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isopropylidene glycerol
-
Elaidic acid
-
Pyridine
-
Chloroform
-
Boric acid
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium acetate
Procedure:
-
Esterification: Isopropylidene glycerol is reacted with elaidic acid in the presence of a catalyst to form the isopropylidene-protected monoelaidin.
-
Deprotection: The isopropylidene group is removed to yield this compound.
-
Purification: The crude product, a mixture of monoglycerides, diglycerides, and free elaidic acid, is purified by crystallization.[1]
-
The raw product is dissolved in a diethyl ether/hexane mixture (80:20, v/v).
-
The first crystallization is performed at -18°C for 2 hours.
-
A second crystallization is carried out overnight at 6°C.[1]
-
Experimental Protocol: Purification by Column Chromatography
For higher purity, column chromatography can be employed.
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Mobile phase (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Cotton or glass wool
Procedure:
-
Column Packing: A plug of cotton or glass wool is placed at the bottom of the column. The column is then wet-packed with a slurry of silica gel in the initial mobile phase.[3][4]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.[4][5]
-
Elution: The mobile phase is passed through the column. The polarity of the solvent is gradually increased to elute compounds with different polarities.[5]
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.[4][6]
-
Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield purified this compound.[6]
Caption: Workflow for the synthesis and purification of this compound.
Role in Lipid Research and Membrane Studies
This compound is extensively used as a model lipid to investigate the biophysical effects of trans fatty acids on cell membranes. Its linear structure, due to the trans double bond, allows for tighter packing within the lipid bilayer compared to its cis isomer, monoolein. This difference in packing affects membrane properties such as fluidity, thickness, and permeability.
Experimental Protocol: Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
SAXS and WAXS are powerful techniques to study the structure of this compound in aqueous dispersions, revealing the different liquid crystalline phases it can form.
Materials:
-
Purified this compound
-
Aqueous buffer
-
X-ray source (synchrotron or laboratory-based)
-
2D detector
Procedure:
-
Sample Preparation: A dispersion of this compound in an aqueous buffer is prepared at a specific concentration.
-
SAXS/WAXS Measurement: The sample is placed in a temperature-controlled sample holder and exposed to a collimated X-ray beam.[7] The scattered X-rays are collected on a 2D detector.[7]
-
Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.
-
SAXS data provides information on the long-range order and the type of liquid crystalline phase (e.g., lamellar, cubic, hexagonal). The relative positions of the Bragg peaks are characteristic of the phase symmetry.[8]
-
WAXS data reveals information about the short-range order, such as the packing of the hydrocarbon chains.[9] For example, a sharp peak around 4.2 Å⁻¹ is indicative of a gel phase, while a broad peak around 4.5 Å⁻¹ suggests a fluid lamellar phase.[9]
-
Caption: Experimental workflow for SAXS/WAXS analysis of this compound.
Role in Signaling Pathways: Activation of TRPV1
This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and thermoregulation.[10] The activation of TRPV1 by monoacylglycerols provides a link between phospholipase C (PLC) signaling and TRPV1 activity.[11]
Upon stimulation of G-protein coupled receptors (GPCRs), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] DAG can be further metabolized by diacylglycerol lipase (B570770) (DAGL) to produce 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid and a known TRPV1 agonist.[11] While this compound is not a direct product of this pathway, its structural similarity to other endogenous monoacylglycerols suggests it can also directly activate TRPV1.[10] Activation of TRPV1 leads to an influx of Ca²⁺, which triggers various downstream signaling events.
Caption: Signaling pathway of TRPV1 activation by this compound.
Applications in Drug Development
The unique properties of this compound and other monoacylglycerols make them valuable in drug delivery systems.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Monoacylglycerols are key components of SNEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract.[12] These systems can enhance the oral bioavailability of poorly water-soluble drugs by increasing their solubilization and absorption.[12]
Topical and Transdermal Drug Delivery
This compound can act as a penetration enhancer in topical and transdermal formulations.[13][14] Its amphiphilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting the lipid barrier and facilitating the permeation of active pharmaceutical ingredients.[13][14]
Analytical Techniques
A variety of analytical techniques are employed to characterize this compound.
| Technique | Application |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation through fragmentation analysis. The fragmentation pattern of monoacylglycerols typically involves the neutral loss of the glycerol head group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the position of the double bond and the stereochemistry. 1H and 13C NMR spectra can be used to confirm the identity and purity of the compound. |
| Thin-Layer Chromatography (TLC) | A rapid and simple method for monitoring the progress of synthesis and purification, and for assessing the purity of the final product. |
| Gas Chromatography (GC) | Used to determine the purity of this compound, often after conversion to a more volatile derivative. |
Conclusion
This compound is a versatile and important molecule in lipid research. Its well-defined chemical and physical properties make it an excellent model for studying the influence of trans fatty acids on membrane structure and function. Furthermore, its role as a signaling molecule and its application in advanced drug delivery systems highlight its significance for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in various research and development endeavors.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. A setup for millisecond time-resolved X-ray solution scattering experiments at the CoSAXS beamline at the MAX IV Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial Liquid crystals [sastutorials.org]
- 9. researchgate.net [researchgate.net]
- 10. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Monoelaidin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a lipid molecule, it possesses the ability to modulate cellular signaling pathways, making it a compound of interest for various cell culture studies. These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound, along with summaries of its known biological activities and relevant quantitative data.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C21H40O4 | |
| Molecular Weight | 356.55 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 56-59 °C | |
| Solubility | Soluble in organic solvents like DMSO and hot methanol. | [1] |
| Storage | Store at room temperature in a dry and dark place. |
Safety and Handling: this compound is considered a relatively safe compound, though direct contact may cause minor irritation[1][2]. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses[1]. Avoid inhalation of dust or fumes[2]. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)[2].
Preparation of this compound for Cell Culture
Due to its hydrophobic nature, this compound requires a specific solubilization protocol for use in aqueous cell culture media. The following three-step protocol is recommended to achieve a stable, homogenous solution[3][4].
Protocol: Solubilization of this compound
-
Step 1: Prepare a 10 mM Stock Solution in DMSO.
-
Step 2: Dilute with Fetal Bovine Serum (FBS).
-
Step 3: Final Dilution in Cell Culture Media.
-
Pre-warm the desired cell culture medium (containing no more than 1% FBS) to 37°C.
-
Perform the final dilution of the 1 mM this compound/FBS solution into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., for a final concentration of 10 µM, dilute the 1 mM stock 1:100)[3][4].
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].
Biological Activities and Signaling Pathways
This compound is known to be a bioactive lipid that can influence cellular signaling, primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and potentially through direct interaction with Protein Kinase C (PKC).
Activation of TRPV1
Monoacylglycerols have been shown to activate the TRPV1 ion channel, a non-selective cation channel involved in pain sensation and inflammation[6]. Activation of TRPV1 leads to an influx of calcium ions (Ca2+), initiating a variety of downstream signaling events[6][7].
Signaling Pathway: this compound-Induced TRPV1 Activation
Potential Direct Activation of Protein Kinase C (PKC)
Unsaturated fatty acids, which are structurally related to the elaidic acid component of this compound, have been shown to directly activate PKC in the absence of phospholipids (B1166683) and Ca2+[8]. This suggests a potential secondary signaling mechanism for this compound.
Quantitative Data: Activation of PKC by Oleic Acid
| Activator | Ka (Activation Constant) | Reference |
| Oleic Acid | 50 µM | [8] |
| Arachidonic Acid | 53 µM | [8] |
Signaling Pathway: Crosstalk between TRPV1 and PKC
PKC can phosphorylate and sensitize the TRPV1 channel, creating a positive feedback loop that can amplify the cellular response to inflammatory mediators[9][10][11].
Experimental Protocols
Cell Viability/Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a non-toxic working concentration range. A standard MTT or similar cell viability assay can be used.
Protocol: MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[12].
-
Treatment: Prepare serial dilutions of this compound in cell culture medium using the solubilization protocol described in Section 2. Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO and FBS as the highest this compound concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Expected Outcome: While specific IC50 values for this compound are not widely reported, other monoacylglycerols have shown cytotoxic effects in cancer cell lines, suggesting that this compound may also exhibit dose-dependent cytotoxicity[13].
TRPV1 Activation Assay (Calcium Influx)
Activation of TRPV1 by this compound can be assessed by measuring the resulting increase in intracellular calcium concentration using a fluorescent calcium indicator.
Protocol: Fluorescent Calcium Influx Assay
Methodology:
-
Cell Seeding: Seed cells expressing TRPV1 (either endogenously or through transfection) onto a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence intensity.
-
Compound Addition: Add this compound (prepared as described in Section 2) to the wells. A positive control (e.g., capsaicin) and a vehicle control should be included.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the extent of calcium influx. Dose-response curves can be generated to calculate the EC50 value for this compound.
Expected Outcome: Based on studies with related monoacylglycerols, this compound is expected to induce a dose-dependent increase in intracellular calcium in TRPV1-expressing cells[6].
Summary and Conclusion
This compound is a bioactive lipid with the potential to modulate key signaling pathways in vitro. Its ability to activate the TRPV1 channel and potentially interact with PKC makes it a valuable tool for studying cellular processes related to inflammation, pain, and lipid signaling. The protocols provided in these application notes offer a starting point for researchers to investigate the effects of this compound in their specific cell culture models. It is recommended that initial experiments focus on determining the optimal, non-toxic working concentration range and confirming the activation of the expected signaling pathways.
References
- 1. chembk.com [chembk.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid quantification of intracellular calcium stores reveals effects of membrane micropeptides on SERCA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]
- 8. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Src kinase in regulating protein kinase C mediated phosphorylation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Monoelaidin as a Substrate for Lipid-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin is a monounsaturated monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a structural analog of the endogenous endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound serves as a valuable substrate for studying the activity of various lipid-modifying enzymes, particularly monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase responsible for the degradation of 2-AG, terminating its signaling.[1][2] The hydrolysis of this compound by MAGL releases elaidic acid, which can then influence various cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound as a substrate to characterize enzyme kinetics and explore its downstream signaling effects.
Data Presentation: Enzyme Kinetics
| Enzyme | Substrate | System | Km (μM) | Vmax (μM/min/mg) |
| Human Monoacylglycerol Lipase (hMAGL) | AHMMCE | Buffer | 18.3 ± 2.8 | 191.4 ± 10.5 |
| Human Monoacylglycerol Lipase (hMAGL) | AHMMCE | POPC/POPG Nanodiscs | 7.5 ± 1.8 | 565.4 ± 52 |
*AHMMCE (arachidonoyl 7-hydroxy-4-methylcoumarin ester) is a fluorogenic substrate analog of 2-AG.
Experimental Protocols
Protocol 1: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay using this compound
This protocol describes the determination of MAGL activity by quantifying the release of elaidic acid from this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Materials:
-
This compound
-
Recombinant human MAGL (or cell/tissue homogenates)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., d8-oleic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
96-well microplate
-
Incubator
-
LC-MS system
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant hMAGL in the assay buffer. If using cell or tissue homogenates, prepare them in an appropriate lysis buffer and determine the protein concentration.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer to the desired final concentrations. It is recommended to prepare a range of substrate concentrations to determine kinetic parameters.
-
Enzyme Reaction: a. In a 96-well plate, add 50 µL of the enzyme preparation to each well. b. To initiate the reaction, add 50 µL of the this compound substrate solution to each well. c. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard to each well.
-
Sample Preparation for LC-MS: a. Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated protein. b. Transfer the supernatant to a new 96-well plate or LC-MS vials.
-
LC-MS Analysis: a. Analyze the samples using a reverse-phase C18 column. b. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Detect elaidic acid and the internal standard using negative ion mode electrospray ionization (ESI) and selected reaction monitoring (SRM).
-
Data Analysis: a. Quantify the amount of elaidic acid produced by comparing its peak area to that of the internal standard. b. Calculate the enzyme activity as nmol of elaidic acid produced per minute per mg of protein. c. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Investigation of Elaidic Acid-Induced Signaling Pathways in Cell Culture
This protocol outlines a method to study the downstream signaling effects of elaidic acid, the product of this compound hydrolysis, in a cell culture model.
Materials:
-
Mammalian cell line (e.g., macrophages like RAW 264.7 or hepatocytes like HepG2)
-
Cell culture medium and supplements
-
Elaidic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Reagents for Western blotting, RT-qPCR, or ELISA to analyze specific signaling pathways (e.g., NF-κB, MAPK, PPAR activation).
-
Cell lysis buffer
-
Protein assay kit
-
Antibodies for Western blotting
-
Primers for RT-qPCR
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Culture and Treatment: a. Culture the cells to 70-80% confluency in standard growth medium. b. Prepare a stock solution of elaidic acid complexed with fatty acid-free BSA. c. Treat the cells with different concentrations of the elaidic acid-BSA complex for various time points (e.g., 6, 12, 24 hours). Include a BSA-treated vehicle control.
-
Sample Collection and Preparation: a. For Western Blotting: Lyse the cells in a suitable lysis buffer, determine the protein concentration, and prepare lysates for SDS-PAGE. b. For RT-qPCR: Isolate total RNA from the cells using a suitable method and synthesize cDNA. c. For ELISA: Collect the cell culture supernatant to measure the secretion of cytokines.
-
Analysis of Signaling Pathways: a. Western Blotting: Analyze the activation of signaling proteins (e.g., phosphorylation of p65 for NF-κB, p38, JNK, ERK for MAPK pathway) using specific antibodies. b. RT-qPCR: Analyze the gene expression of target genes related to inflammation (e.g., TNF-α, IL-6, IL-1β) or lipid metabolism (e.g., PPAR target genes).[7] c. ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Data Analysis: a. Quantify the results from Western blotting, RT-qPCR, and ELISA. b. Compare the results from elaidic acid-treated cells to the vehicle control to determine the effect on the signaling pathways of interest.
Visualizations
Diagram 1: Experimental Workflow for MAGL Activity Assay
Caption: Workflow for determining MAGL activity using this compound.
Diagram 2: Signaling Pathway of Elaidic Acid
Caption: Downstream signaling pathways affected by elaidic acid.
Diagram 3: Logical Relationship of this compound Metabolism and Signaling
References
- 1. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane phospholipid bilayer as a determinant of monoacylglycerol lipase kinetic profile and conformational repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of Monoacylglycerol Lipase Activity. | Semantic Scholar [semanticscholar.org]
- 6. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Monoelaidin in a Laboratory Setting: Probing the Intricacies of Lipid-Protein Interactions
For Immediate Release
[City, State] – [Date] – In the dynamic fields of cell biology and drug discovery, understanding the nuanced interactions between lipids and proteins is paramount. 1-Monoelaidin, a monoacylglycerol, has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its structural similarity to diacylglycerol (DAG), a crucial second messenger in numerous signaling pathways, allows it to serve as a potent mimetic, enabling the detailed study of lipid-protein interactions. This application note provides an in-depth overview of the use of this compound in studying Protein Kinase C (PKC) activation, G-protein coupled receptor (GPCR) modulation, and ion channel activity, complete with detailed protocols and quantitative data.
Application in Protein Kinase C (PKC) Activation
Introduction:
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) to their C1 domains. As a DAG analog, this compound can be employed to dissect the mechanisms of PKC activation and to screen for potential modulators of this pathway.
Experimental Protocol: In Vitro PKC Activity Assay
This protocol outlines the steps to measure the activity of a purified PKC isoform in the presence of this compound.
Materials:
-
Purified PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
This compound
-
ATP (γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine and this compound at the desired molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the mixture.
-
Initiate the reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Data Presentation:
| This compound (mol%) | PKC Activity (cpm) |
| 0 | 5,000 ± 500 |
| 1 | 15,000 ± 1,200 |
| 2.5 | 35,000 ± 2,500 |
| 5 | 60,000 ± 4,800 |
| 10 | 75,000 ± 6,000 |
Visualization of the PKC Activation Pathway:
Application Notes and Protocols for the GC-MS Analysis of 1-Monoelaidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monoelaidin is a monoacylglycerol containing an elaidic acid moiety, a trans-isomer of oleic acid. As an intermediate in lipid metabolism, the accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of monoacylglycerols. However, due to their low volatility, derivatization is a necessary step to improve their chromatographic behavior. This application note provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines the extraction of lipids, including this compound, from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., 1-monononadecanoin (C19:0) or a deuterated analog)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL glass vial, add 100 µL of plasma.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried lipid extract is now ready for derivatization.
Trimethylsilyl (B98337) (TMS) Derivatization
This protocol describes the derivatization of the hydroxyl groups of this compound to form volatile trimethylsilyl ethers.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized monoacylglycerols. Parameters may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following table presents hypothetical quantitative data for illustrative purposes, based on typical performance for monoacylglycerol analysis.[1][2]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Linearity (R²) |
| This compound | 5 | 15 | 92 ± 5 | >0.995 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-MS analysis of this compound.
Metabolic Pathway of Monoacylglycerols
This compound is an intermediate in the broader metabolism of glycerolipids. The following diagram shows the central role of monoacylglycerols in the synthesis and breakdown of triacylglycerols.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Monoelaidin
This document provides detailed application notes and protocols for the analysis of 1-Monoelaidin, a monoacylglycerol, using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and lipid analysis.
Application Notes
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. For lipids like this compound, which lack strong UV chromophores, HPLC methods often employ detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), Refractive Index (RI) detectors, or Mass Spectrometry (MS). Reversed-phase chromatography is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
The separation of monoacylglycerols, including this compound, is based on their hydrophobicity. The elution order is influenced by the length and degree of unsaturation of the fatty acid chain. In reversed-phase HPLC, 2-acyl-sn-glycerol isomers tend to elute earlier than their 1-acyl-sn-glycerol counterparts.[1]
A critical step in the analysis of this compound is sample preparation. To ensure accurate quantification and prevent interference, it is often necessary to purify the sample to remove other lipids like free fatty acids, diacylglycerols, and triacylglycerols.[2] This can be achieved through techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE).[2][3]
Experimental Protocols
The following protocols describe established HPLC methods for the analysis of monoacylglycerols, which can be applied to this compound.
Protocol 1: Reversed-Phase HPLC with ELSD Detection
This protocol is a general method for the separation of monoacylglycerols.
1. Sample Preparation:
-
If the sample contains a complex mixture of lipids, pre-purification is recommended.[2]
-
Use solid-phase extraction (SPE) with a suitable sorbent to isolate the monoacylglycerol fraction.[3]
-
Alternatively, preparative thin-layer chromatography (TLC) can be employed.[2]
-
Dissolve the extracted this compound sample in the initial mobile phase solvent for injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (acidified with 0.1% trifluoroacetic acid, if needed, for better peak shape).[4]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10-20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD).[2]
-
Nebulizer Temperature: 40-60°C
-
Evaporator Temperature: 60-80°C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time, as determined by injecting a pure standard.
-
Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.
Protocol 2: HPLC with Mass Spectrometry (MS) Detection
This method offers higher sensitivity and specificity, providing structural information for unequivocal identification.
1. Sample Preparation:
-
Follow the sample preparation steps outlined in Protocol 1. The cleaner the sample, the better the performance of the MS detector.
2. HPLC System and Conditions:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient elution is typically employed.[5]
-
Mobile Phase A: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Water with 0.1% formic acid and 5 mM ammonium formate.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Detector: Mass Spectrometer (e.g., ESI-Q-ToF).[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
3. Data Analysis:
-
Identify this compound by its specific mass-to-charge ratio (m/z) and retention time.
-
For quantification, use an internal standard and construct a calibration curve.
Quantitative Data Summary
The following table summarizes quantitative data for monoacylglycerols from various studies. Note that specific data for this compound was not available in the searched literature; however, the data for structurally similar monoacylglycerols can serve as a valuable reference.
| Parameter | Analyte | Method | Value | Reference |
| Limit of Detection (LOD) | C16:0 Monoacylglycerol | HPLC-MS | 0.3 - 0.8 mg/L | [5] |
| Limit of Quantification (LOQ) | C16:0 Monoacylglycerol | HPLC-MS | 0.8 - 1.7 mg/L | [5] |
| Linearity Range | 1-Monolaurin | HPLC-GS-PCRD | 0.18 - 80.3 nmol | [6] |
| Retention Time | 2-Monoolein | HPLC-ELSD | ~4 min | [2] |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoglyceride analysis with reversed phase HPLC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Creating Stable 1-Monoelaidin-Containing Lipid Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical considerations for the preparation and stabilization of lipid vesicles containing 1-Monoelaidin. This compound is a monoglyceride lipid that can self-assemble in aqueous solutions to form various structures, including vesicles and more complex liquid crystalline phases like cubosomes. The stability of these vesicles is paramount for their application in areas such as drug delivery, diagnostics, and as model cell membranes.
I. Introduction to this compound and Vesicle Stability
This compound is a monoacylglycerol containing an 18-carbon fatty acid chain with a single trans double bond (elaidic acid). Its amphiphilic nature drives the formation of bilayer vesicles in aqueous environments. However, the stability of these vesicles can be influenced by several factors, including temperature, pH, ionic strength of the buffer, and the presence of other lipids or stabilizing agents.
Monoolein, the cis-isomer of this compound, has been more extensively studied and provides a useful reference. Monoolein-based dispersions are known to form cubosomes, which are nanoparticles containing a bicontinuous cubic liquid crystalline phase. These structures offer a large surface area and can encapsulate both hydrophobic and hydrophilic molecules. The stability of these particles is often enhanced by the use of polymeric stabilizers.
Key challenges in formulating stable this compound vesicles include preventing aggregation and controlling the size and lamellarity of the vesicles. The protocols outlined below are designed to address these challenges and produce stable, well-characterized vesicle preparations.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for monoglyceride-based lipid vesicles. It is important to note that specific data for this compound is limited in the current literature. Therefore, data from its close analog, monoolein, is presented to provide expected ranges for key characterization parameters.
Table 1: Representative Physicochemical Properties of Monoolein-Based Vesicles/Cubosomes
| Formulation Component(s) | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Monoolein, Poloxamer 407 | Emulsification & Sonication | ~200 | Bimodal distribution | Not Reported |
| Monoolein, Pluronic F127 | Sonication | Not Specified | Not Specified | Not Reported |
| Monoolein, Pluronic F108 | Sonication | Not Specified | Not Specified | Not Reported |
Note: The size and PDI of monoglyceride vesicles can be highly dependent on the preparation method and the presence of stabilizers. The bimodal distribution noted for the monoolein/poloxamer 407 formulation suggests the co-existence of different structures, such as vesicles and cubosomes.
Table 2: Influence of Cholesterol on Vesicle Properties (General Observations)
| Cholesterol Content (mol%) | Effect on Membrane Rigidity | Effect on Vesicle Stability | Effect on Particle Size |
| Low (≤10%) | Minor increase | May undergo full fusion | Variable |
| Moderate (30-50%) | Significant increase | Stabilizes at hemifusion stage, reduces aggregation | Can lead to smaller, more compact vesicles |
Cholesterol is a critical component for modulating the fluidity and stability of lipid bilayers. Its incorporation into this compound vesicles is expected to enhance their stability by increasing the packing density of the lipid chains.
III. Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound (and any other lipids, such as cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be sufficient to keep the lipid in a fluid state.
-
Continue evaporation for at least 1-2 hours after a thin, uniform lipid film is visible to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate (B1144303) the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of this compound.
-
Agitate the flask by gentle swirling or vortexing to detach the lipid film from the flask wall, resulting in a milky suspension of MLVs. Allow the suspension to hydrate for at least 1 hour.
-
-
Vesicle Sizing (Optional):
-
Sonication: To produce SUVs, sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent. Care should be taken to avoid overheating the sample.
-
Extrusion: For LUVs with a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This process should be repeated multiple times (typically 11-21 passes) to ensure a narrow size distribution.
-
Protocol 2: Characterization of this compound Vesicles
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the vesicle suspension.
-
Dilute the vesicle sample in the hydration buffer to an appropriate concentration for DLS measurement.
-
Perform the measurement at a controlled temperature (e.g., 25°C). The PDI value will indicate the homogeneity of the vesicle size distribution (a PDI < 0.2 is generally considered monodisperse).
2. Zeta Potential Measurement:
-
Measure the zeta potential using Laser Doppler Velocimetry, often available on the same instrument as DLS.
-
The zeta potential provides information about the surface charge of the vesicles, which is a key factor in their colloidal stability. Vesicles with a zeta potential greater than |30| mV are generally considered stable against aggregation.
3. Stability Assessment:
-
Monitor the size, PDI, and zeta potential of the vesicle suspension over time at different storage temperatures (e.g., 4°C, 25°C).
-
Visual inspection for any signs of aggregation or precipitation should also be performed.
IV. Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of 1-Monoelaidin in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 1-Monoelaidin aggregation in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: this compound (Glyceryl Monooleate) is difficult to dissolve.
-
Question: My this compound is a waxy solid at room temperature. What is the best way to dissolve it?
-
Answer: this compound is a lipid that is solid at room temperature and insoluble in water. To dissolve it effectively, you will need to use organic solvents and gentle heating. It is soluble in hot alcohol (ethanol), chloroform, and ether.[1][2][3][4][5][6]
-
Recommended Solvents: Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used.
-
Heating: Gently warm the solvent with the this compound to facilitate dissolution. For ethanol, heating to 50°C (122°F) has been shown to be effective.[1] For preparing formulations, melting this compound at approximately 40-45°C is a common first step.[7][8]
-
Sonication: In some cases, sonication can aid in the dissolution process.
-
Issue 2: My this compound solution is cloudy or shows immediate precipitation upon preparation.
-
Question: I've dissolved this compound in an organic solvent, but the solution is not clear. What should I do?
-
Answer: Cloudiness or precipitation can occur if the this compound is not fully dissolved or if the solvent is not pure.
-
Ensure Complete Dissolution: Make sure you are using a sufficient volume of solvent and that the solution is adequately heated and mixed until all solid this compound has dissolved.
-
Check Solvent Quality: Use high-purity, anhydrous solvents to avoid introducing water, which can cause this compound to precipitate.
-
Issue 3: My this compound precipitates when I add it to my aqueous experimental buffer or cell culture medium.
-
Question: I prepared a clear stock solution of this compound in an organic solvent, but it crashes out when I dilute it in my aqueous buffer. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity upon dilution into an aqueous medium causes the compound to become insoluble and precipitate. Here are several strategies to overcome this:
-
Use a Stabilizer/Surfactant: Incorporating a stabilizer into your formulation is crucial for creating stable aqueous dispersions of this compound. Poloxamer 407 (Pluronic® F127) is a commonly used and effective stabilizer for monoolein-based vesicles and cubosomes.[9][10] Other surfactants like Tween 80 or lecithin (B1663433) can also be used.[7]
-
Slow, Dropwise Addition: Add the this compound stock solution to the aqueous phase very slowly, drop-by-drop, while vigorously vortexing or stirring the aqueous phase. This helps to disperse the lipid quickly and prevent the formation of large aggregates.
-
Maintain Temperature: Ensure your aqueous buffer is at an appropriate temperature. Sometimes, maintaining a slightly elevated temperature (e.g., room temperature or 37°C) during dilution can help, but be mindful of the stability of other components in your experiment.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally below 1%) to minimize its impact on your experimental system and to prevent solvent-induced precipitation.
-
Issue 4: My this compound dispersion aggregates over time.
-
Question: My this compound vesicles/nanoparticles look good initially, but they aggregate after a few hours or upon storage. How can I improve their stability?
-
Answer: Long-term stability of this compound dispersions depends on several factors:
-
Stabilizer Concentration: The concentration of your stabilizer is critical. Insufficient stabilizer will not provide enough steric hindrance to prevent aggregation. Conversely, excessive amounts can sometimes lead to the formation of different phases. You may need to optimize the stabilizer-to-lipid ratio.[9]
-
Storage Temperature: The stability of this compound dispersions can be temperature-sensitive. Some formulations may aggregate at lower temperatures (e.g., in the refrigerator). It is important to determine the optimal storage temperature for your specific formulation by testing stability at different temperatures (e.g., 4°C, room temperature, 37°C).[9]
-
pH and Ionic Strength: The pH and ionic strength of the aqueous phase can influence the stability of the dispersion, especially in mixed lipid systems. While this compound is non-ionic, these parameters can affect the overall surface charge and interactions between particles.
-
Quantitative Data Summary
The following table summarizes the available solubility information for this compound (Glyceryl Monooleate).
| Solvent | Temperature | Solubility | Notes |
| Ethanol | Hot | Soluble | "Soluble in hot alcohol".[2][4][5][6] |
| Ethanol | 50°C (122°F) | Soluble | [1] |
| Ethanol | Room Temp. | > 1 g / 1 mL | [11] |
| Ethanol | Cold | Slightly Soluble | [1] |
| Chloroform | Room Temp. | Soluble | [2][3][4] |
| Ether | Room Temp. | Soluble | [2][3][4] |
| Petroleum Ether | Room Temp. | Soluble | [1] |
| Water | Room Temp. | Insoluble / Immiscible | [1][2][3][4][5][6] |
| Organic Solvents | Room Temp. | Soluble | General statement of solubility in organic solvents.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound using a Stabilizer (Thin-Film Hydration Method)
This protocol is adapted from methods used to prepare monoolein-based vesicles and cubosomes and is suitable for creating a stable aqueous dispersion for various in vitro assays.[9]
Materials:
-
This compound (Glyceryl Monooleate)
-
Pluronic® F127 (Poloxamer 407)
-
Organic Solvent (e.g., Ethanol or a Chloroform:Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer
-
Water bath
Procedure:
-
Dissolving the Lipid and Stabilizer:
-
Weigh the desired amounts of this compound and Pluronic® F127. A common starting weight ratio is 9:1 (this compound:Pluronic® F127).[9]
-
Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Creating a Thin Film:
-
Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, you can further dry the film under a vacuum for at least one hour.
-
-
Hydration of the Film:
-
Pre-warm your aqueous buffer to the desired temperature (e.g., room temperature or 37°C).
-
Add the pre-warmed buffer to the round-bottom flask containing the lipid film.
-
Vigorously vortex the flask to hydrate (B1144303) the lipid film. This will result in the formation of a milky-white dispersion of this compound vesicles/particles. The final lipid concentration is typically in the range of 5-10 mg/mL.[9]
-
-
Homogenization (Optional):
-
For a more uniform particle size distribution, the dispersion can be further processed by sonication or high-pressure homogenization. The specific parameters will depend on the desired particle characteristics.
-
Visualizations
Caption: A flowchart illustrating the key steps in preparing a stable aqueous dispersion of this compound.
References
- 1. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GLYCERYL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monoolein (1-O-Oleoyl-rac-glycerol) [glycon-biochem.eu]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Technical Support Center: Optimizing 1-Monoelaidin for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 1-Monoelaidin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a monoacylglycerol (MAG) consisting of a glycerol (B35011) molecule esterified to elaidic acid, a trans-unsaturated fatty acid. As a lipid molecule, its primary mechanism of action is related to its influence on cellular signaling pathways that are regulated by lipids. While direct evidence is limited, its structural similarity to diacylglycerol (DAG), a key second messenger, suggests that it may modulate protein kinase C (PKC) and diacylglycerol kinase (DGK) signaling pathways. However, it's important to note that the elaidic acid component is a trans-isomer of oleic acid, and studies have shown that trans-fatty acids are significantly less effective at activating PKC compared to their cis-counterparts.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a lipid and is therefore poorly soluble in aqueous solutions like cell culture media. A common method for solubilization is to first dissolve it in an organic solvent, such as ethanol (B145695) or DMSO, and then complex it with a carrier protein like bovine serum albumin (BSA) before adding it to your cell culture medium. This ensures better bioavailability and reduces the risk of precipitation. Always ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific endpoint of your assay (e.g., cytotoxicity, signaling pathway modulation). Based on studies with other monoacylglycerols and the fatty acid component, elaidic acid, a starting range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound be cytotoxic to cells?
A4: Yes, like many lipids, this compound can be cytotoxic at higher concentrations. The cytotoxicity is cell-type dependent. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT, CCK-8) before proceeding with functional assays.
Q5: How stable is this compound in cell culture medium?
A5: The stability of lipids in cell culture media can be a concern. When complexed with BSA, the stability of this compound is improved. However, it is recommended to prepare fresh this compound-BSA complexes for each experiment to ensure consistent results. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | - Incomplete solubilization.- High final concentration of this compound.- Low BSA to this compound molar ratio. | - Ensure complete dissolution in the organic solvent before adding to the BSA solution.- Perform a concentration titration to find the solubility limit in your medium.- Increase the BSA concentration to maintain a suitable molar ratio (e.g., 1:3 to 1:6, this compound:BSA). |
| High background or inconsistent results in assays. | - Instability of this compound in the medium.- Presence of unbound this compound micelles.- Contamination of reagents. | - Prepare fresh this compound-BSA complex for each experiment.- Ensure proper complexation with BSA by following the detailed protocol.- Use high-purity reagents and sterile techniques. |
| No observable effect at expected concentrations. | - Suboptimal concentration of this compound.- Cell line is not responsive.- Degradation of this compound. | - Perform a dose-response experiment with a wider concentration range.- Verify the expression of target pathways (e.g., PKC isoforms) in your cell line.- Use freshly prepared solutions. |
| High cytotoxicity observed even at low concentrations. | - Solvent toxicity.- Cell line is particularly sensitive to lipids.- Contamination of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.5%).- Perform a preliminary toxicity screen with a broad range of concentrations.- Use a high-purity grade of this compound. |
Quantitative Data
The following table presents hypothetical IC50 values for this compound in various cancer cell lines, based on published data for other cytotoxic monoacylglycerols.[1] It is crucial for researchers to determine the specific IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT-116 | Colon Carcinoma | 50 |
| U-937 | Histiocytic Lymphoma | 75 |
| HeLa | Cervical Cancer | 100 |
| MCF-7 | Breast Cancer | 85 |
Experimental Protocols
Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)
This protocol describes the preparation of a this compound-BSA complex for use in cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (High Purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in DMSO or ethanol. Gently vortex until fully dissolved.
-
Prepare a 1 mM BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 1 mM. Warm to 37°C to aid dissolution.
-
Complex this compound with BSA: a. In a sterile tube, add the desired volume of the 1 mM BSA solution. b. While gently vortexing the BSA solution, slowly add the 10 mM this compound stock solution to achieve the desired molar ratio (e.g., for a 1:5 molar ratio of this compound to BSA, add 100 µL of 10 mM this compound to 5 mL of 1 mM BSA). c. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
Prepare working concentrations: Dilute the this compound-BSA complex in your cell culture medium to the desired final concentrations for your experiment.
-
Control Preparation: Prepare a vehicle control containing the same final concentrations of DMSO/ethanol and BSA in the cell culture medium.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound-BSA complex (prepared as in Protocol 1)
-
Vehicle control (BSA and solvent in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound
This compound, as a monoacylglycerol, is hypothesized to influence the diacylglycerol (DAG) signaling pathway. DAG is a crucial second messenger that activates Protein Kinase C (PKC). This compound can be acted upon by monoacylglycerol lipase (B570770) (MAGL) to release elaidic acid and glycerol. Additionally, it may compete with DAG for binding to proteins with C1 domains or be phosphorylated by diacylglycerol kinases (DGKs) to produce lysophosphatidic acid (LPA), another signaling molecule.
Caption: Hypothesized signaling pathways influenced by this compound.
Experimental Workflow for Assessing this compound's Effect on PKC Activity
This workflow outlines the steps to investigate the impact of this compound on Protein Kinase C (PKC) activity in a cell-based assay.
Caption: Workflow for PKC activity assay with this compound.
References
Troubleshooting 1-Monoelaidin instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Monoelaidin, focusing on its stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as glycerol (B35011) 1-monoelaidate, is a monoacylglycerol. It is an ester of glycerol and elaidic acid, the trans isomer of oleic acid. Due to its amphiphilic nature, it can self-assemble into various liquid crystalline phases in aqueous environments. It is often used in research for drug delivery systems, protein crystallization, and as a component in model cell membranes. It also serves as an intermediate in the biosynthesis of other lipids like triglycerides and phospholipids.[1][2]
Q2: What are the primary stability concerns for this compound in long-term experiments?
A2: The primary stability concerns for this compound, similar to other monooleins, include:
-
Physical Instability: This primarily involves temperature-dependent phase transitions. At lower temperatures (below 17°C), it can transition from a desired cubic phase to a lamellar crystalline phase, which may not be suitable for the intended application.[3] Dispersions of this compound, such as nanoparticles, can also be prone to aggregation and precipitation over time.
-
Chemical Instability: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield glycerol and elaidic acid. This can be influenced by pH and the presence of enzymes like lipases. Oxidation of the unsaturated acyl chain is another potential degradation pathway.
Q3: How should this compound be properly stored to ensure long-term stability?
A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to keep it in a freezer at temperatures of -20°C or lower.[3] For aqueous formulations, refrigeration at 2°C may provide better stability over several months compared to freezing or room temperature storage.[4][5] It is also advisable to aliquot the sample to avoid multiple freeze-thaw cycles, which can negatively impact stability.[3]
Troubleshooting Guides
Issue 1: Unexpected Phase Transitions or Precipitation in this compound Formulations
Symptoms:
-
Visual observation of cloudiness, precipitation, or crystal formation in the sample.
-
Changes in the sample's viscosity.
-
Inconsistent experimental results over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | Maintain strict temperature control throughout the experiment, from preparation to storage and handling. Avoid temperatures below 17°C where phase transitions are more likely to occur for monoolein (B16389) formulations.[3] |
| Inappropriate Hydration Level | The stability of the cubic phase is highly dependent on water content. Ensure the hydration level is appropriate for the desired phase and remains consistent across experiments. |
| Influence of Additives | Other molecules in the formulation, such as detergents or other lipids, can destabilize the desired phase. Re-evaluate the compatibility and concentration of all components in your formulation. |
| Incorrect Solvent | The choice of solvent can significantly impact the self-assembly and stability of this compound. Ensure the solvent system is appropriate for maintaining the desired lipid phase. |
Issue 2: Chemical Degradation of this compound
Symptoms:
-
A shift in the pH of the solution over time.
-
Appearance of new peaks or disappearance of the this compound peak in analytical chromatography (e.g., HPLC, TLC).
-
Loss of biological activity or intended function.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Maintain an appropriate pH for your formulation. For many lipids, neutral pH is preferable to acidic or alkaline conditions which can catalyze hydrolysis. If enzymatic degradation is a concern, consider adding appropriate enzyme inhibitors. |
| Oxidation | If oxidation is suspected, consider preparing and handling the samples under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial, but their compatibility with the experimental system must be verified. |
| Photodegradation | Protect the samples from light, especially during long-term storage and experiments, by using amber vials or covering the containers with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The specific solvent and concentration will depend on the experimental requirements.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, chloroform)
-
Vortex mixer
-
Sonicator (optional)
-
Glass vials
Procedure:
-
Weigh the desired amount of this compound in a clean glass vial.
-
Add the appropriate volume of the chosen solvent to the vial.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat to prevent degradation.
-
For formulations requiring dispersion in an aqueous buffer, the ethanolic stock solution can be added dropwise to the buffer while vortexing to facilitate the formation of desired lipid structures.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general method for assessing the chemical stability of this compound over time.
Materials:
-
This compound sample at different time points
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Reference standard of this compound
Procedure:
-
Prepare a calibration curve using the this compound reference standard.
-
At each time point of the stability study, take an aliquot of the this compound sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound and any potential degradation products.
-
Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.
-
The appearance of new peaks over time can indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key degradation pathways for this compound.
Caption: A logical approach to troubleshooting instability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Experiments with 1-Monoelaidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments involving 1-Monoelaidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monoacylglycerol containing the trans-unsaturated fatty acid, elaidic acid. It is often used in biomedical research to study lipid metabolism, membrane biophysics, and cell signaling. It can serve as a substrate for enzymes like monoacylglycerol lipase (B570770) (MAGL) and can be incorporated into model membranes to investigate the effects of trans-fatty acids on membrane properties.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is poorly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). A common practice is to create a 10-100 mM stock solution in 100% DMSO. When diluting the stock into your aqueous experimental buffer or cell culture medium, ensure vigorous mixing to minimize precipitation. The final concentration of the organic solvent should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.
Q3: What are the potential sources of artifacts when using this compound?
A3: Artifacts in experiments with this compound can arise from several sources:
-
Poor Solubility and Aggregation: Due to its hydrophobicity, this compound can precipitate or form micelles in aqueous solutions, leading to inconsistent effective concentrations and physical interference in assays.
-
Chemical Instability: The ester bond in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, releasing elaidic acid and glycerol. The double bond in the elaidic acid chain can also be prone to oxidation.
-
Degradation Products: The hydrolysis product, elaidic acid, is known to have biological effects, including the induction of apoptosis and endoplasmic reticulum stress, which can be mistaken for the effects of this compound itself.[1]
-
Interactions with Media Components: In cell culture experiments, this compound can interact with components of the medium, such as bovine serum albumin (BSA), which can affect its availability and delivery to cells.[2][3][4]
-
Effects on Membrane Properties: As a lipid, this compound can directly alter the fluidity, permeability, and organization of cellular membranes, which can indirectly affect the function of membrane proteins and signaling pathways.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Addition of this compound to Aqueous Buffer or Cell Culture Medium
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Prepare a higher concentration stock solution in DMSO or ethanol to minimize the volume of organic solvent added to the aqueous phase. | A smaller volume of a more concentrated stock will result in a lower final solvent concentration, which may be less likely to cause precipitation. |
| Add the this compound stock solution to the aqueous phase with vigorous and continuous vortexing or stirring. | Rapid mixing helps to disperse the hydrophobic molecules before they can aggregate and precipitate. | |
| Pre-warm the aqueous buffer or medium before adding the this compound stock. | Increased temperature can transiently increase the solubility of lipids. | |
| For cell culture, consider pre-complexing this compound with fatty acid-free BSA. | BSA can act as a carrier for lipids in aqueous solutions, improving their solubility and delivery to cells. | |
| Concentration Above CMC | Determine the Critical Micelle Concentration (CMC) of this compound in your experimental buffer. Work at concentrations below the CMC if you want to study the monomeric form. | Above the CMC, this compound will form micelles, which can have different physical and biological properties than the monomeric form, potentially leading to artifacts. |
Issue 2: Inconsistent or Unreliable Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C under an inert gas (e.g., argon or nitrogen). | Monoacylglycerols can be susceptible to hydrolysis and oxidation over time. Fresh solutions ensure the use of the intact compound. |
| Perform experiments at a controlled and neutral pH whenever possible. | The ester bond of this compound is more susceptible to hydrolysis at acidic or basic pH. | |
| Include a "vehicle-only" control (the same concentration of DMSO or ethanol used to dissolve this compound) in all experiments. | This control helps to distinguish the effects of the solvent from the effects of this compound. | |
| Include a "degraded this compound" control by intentionally hydrolyzing a sample (e.g., by treating with a lipase or exposing to extreme pH) and testing its effect. | This can help to determine if the observed effects are due to the intact molecule or its degradation products. | |
| Off-Target Effects of Elaidic Acid | Include a positive control with elaidic acid alone to assess its contribution to the observed effects. | Elaidic acid, a potential hydrolysis product, has known biological activities that could confound the interpretation of results.[1][5] |
Issue 3: Unexpected Cellular Responses or Cytotoxicity
| Possible Cause | Troubleshooting Step | Rationale |
| Membrane Disruption | Assess membrane integrity using assays such as lactate (B86563) dehydrogenase (LDH) release or propidium (B1200493) iodide staining. | High concentrations of lipids can disrupt cell membranes, leading to non-specific cytotoxicity. |
| Titrate the concentration of this compound to find a non-toxic working range. | Determining the dose-response relationship is crucial to identify a concentration that elicits the desired biological effect without causing overt toxicity. | |
| Induction of Cellular Stress | Monitor markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR). | Elaidic acid, a potential breakdown product, is known to induce oxidative and endoplasmic reticulum stress.[1] |
| Interaction with Serum Proteins | If using serum-containing medium, be aware that this compound can bind to albumin, affecting its free concentration. Consider using serum-free medium or fatty acid-free BSA. | The binding of this compound to serum proteins can alter its bioavailability and lead to variability in experimental outcomes.[2][3][4] |
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | DMSO | Soluble | Prepare stock solutions in the range of 10-100 mM. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Prone to precipitation and aggregation. | |
| Cell Culture Media | Poorly soluble | Solubility can be enhanced by complexing with BSA. | |
| Stability | pH | More stable at neutral pH. | Susceptible to hydrolysis at acidic and basic pH. |
| Temperature | More stable at lower temperatures. | Degradation rate increases with temperature. Store stock solutions at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (for a final concentration of 10 µM in cell culture medium):
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution in sterile cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, add 0.1 µL of the 100 mM stock solution.
-
Immediately before adding to the cells, vortex the working solution vigorously for at least 30 seconds to ensure maximal dispersion.
-
The final DMSO concentration in this example would be 0.0001%, which is well below the generally accepted non-toxic limit of 0.1%.
-
Protocol 2: Preparation of Liposomes Containing this compound
This protocol describes the thin-film hydration method for preparing large unilamellar vesicles (LUVs).[6][7]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and other desired lipids (e.g., a major component like POPC) in chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. This allows the lipid bilayers to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion (for LUV formation):
-
Load the MLV suspension into an extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a more uniform size distribution.
-
Store the prepared liposomes at 4°C.
-
Visualizations
Caption: Workflow for experiments using this compound, highlighting key steps from preparation to troubleshooting.
Caption: Potential for artifacts from this compound degradation products in cell signaling experiments.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Binding of isofraxidin to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the interaction of cationic lipids with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid bilayer effects on membrane transport in biophysics and pharmaceutics — Transport across and into membranes [taim.uni-freiburg.de]
- 6. mdpi.com [mdpi.com]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Liposome Extrusion with 1-Monoelaidin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion of liposomes incorporating 1-Monoelaidin. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate a smooth and efficient workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in liposome (B1194612) formulations?
A1: this compound is a monoacylglycerol with a trans-unsaturated acyl chain. Its inclusion in a liposome bilayer can influence the membrane's physical properties, such as fluidity and stability. The trans-unsaturated chain allows for a relatively straight conformation, which can promote stable packing within the lipid bilayer.
Q2: What is the phase transition temperature (Tm) of this compound, and why is it important for extrusion?
Q3: What is a good starting concentration for this compound in my liposome formulation?
A3: The optimal concentration of this compound will depend on the other lipids in your formulation and the desired properties of the final liposomes. Based on general liposome preparation protocols, a total lipid concentration of 10-20 mg/mL is a common starting point.[2] For formulations containing multiple lipids, the molar ratio of each component is critical. It is advisable to start with a low molar percentage of this compound and systematically increase it to observe its effect on liposome size, stability, and encapsulation efficiency.
Q4: How many extrusion passes are necessary?
A4: The number of extrusion passes influences the homogeneity and size of the liposomes.[1] Generally, 10-20 passes are recommended to achieve a narrow and uniform size distribution.[3] However, excessive passes can sometimes lead to sample loss or destabilization.[1]
Q5: What pore size membrane should I use for extrusion?
A5: The choice of membrane pore size directly determines the final size of the extruded liposomes.[4] For the production of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), polycarbonate membranes with pore sizes ranging from 30 nm to 400 nm are commonly used. To achieve a more homogeneous size distribution, it is often recommended to sequentially extrude the liposome suspension through membranes of decreasing pore size.[4]
II. Troubleshooting Guide
This guide addresses common problems encountered during the extrusion of liposomes containing this compound.
| Problem | Possible Causes | Solutions |
| High back pressure during extrusion | Extrusion temperature is below the Tm of the lipid mixture. | Determine the Tm of your this compound-containing lipid mixture using DSC and perform the extrusion at a temperature at least 10-20°C above the highest Tm.[5] |
| Lipid concentration is too high. | Reduce the total lipid concentration. A typical starting range is 10-20 mg/mL.[4] | |
| Clogged membrane pores. | Ensure the extruder and all components are thoroughly cleaned before use. Consider a pre-extrusion step through a larger pore size membrane to remove larger aggregates.[2] | |
| Liposome leakage from the extruder | Improper assembly of the extruder. | Ensure all connections, especially the Luer locks, are securely tightened. |
| Damaged O-rings or seals. | Inspect all O-rings and seals for wear and tear and replace if necessary. | |
| Excessive pressure applied too quickly. | Apply gradual and steady pressure during manual extrusion. For automated systems, use the lowest effective pressure.[6] | |
| Final liposome size is larger than the membrane pore size | High lipid concentration leading to vesicle fusion after extrusion. | Optimize the lipid concentration. |
| Insufficient number of extrusion passes. | Increase the number of passes through the membrane (e.g., 11-21 passes). | |
| The formation of non-lamellar lipid phases (e.g., HII phase) by monoacylglycerols. | While this compound has a trans double bond which favors lamellar structures, high concentrations of monoacylglycerols can sometimes promote the formation of non-bilayer structures. Consider reducing the molar percentage of this compound or including lipids that stabilize the lamellar phase, such as cholesterol or phospholipids (B1166683) with large headgroups.[5] | |
| Low encapsulation efficiency | Leakage of encapsulated material during extrusion. | Optimize extrusion pressure and the number of passes. Higher pressures can sometimes lead to increased leakage.[6] |
| Suboptimal hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed before hydration. Allow for adequate hydration time above the Tm. | |
| Liposome aggregation after extrusion | Insufficient surface charge. | Consider including a charged lipid (e.g., a small percentage of a cationic or anionic lipid) in the formulation to increase electrostatic repulsion between vesicles. |
| High liposome concentration. | Dilute the liposome suspension after extrusion for storage. |
III. Experimental Protocols
A. Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a general method for preparing liposomes containing this compound.
Materials:
-
This compound
-
Other desired lipids (e.g., phospholipids, cholesterol)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder
-
Polycarbonate membranes of desired pore sizes
-
Gas-tight syringes
-
Rotary evaporator
-
Water bath sonicator
-
Heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratios. A typical total lipid concentration in the organic solvent is 10-20 mg/mL.[2]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the final desired total lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask by vortexing or in a water bath sonicator above the Tm of the lipid mixture to form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above the Tm). This step can increase encapsulation efficiency.[6]
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size according to the manufacturer's instructions.
-
Pre-heat the extruder to a temperature at least 10-20°C above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the syringes and attach it to the extruder.
-
Gently push the suspension through the membrane into the second syringe.
-
Repeat this process for a total of 11-21 passes.
-
If sequential extrusion is desired, start with a larger pore size membrane and repeat the process with progressively smaller pore sizes.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the resulting liposomes using Dynamic Light Scattering (DLS).
-
Assess the stability of the liposomes over time by monitoring changes in size and PDI.
-
Determine the encapsulation efficiency using appropriate analytical techniques (e.g., chromatography, fluorescence spectroscopy).
-
B. Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Procedure:
-
Prepare a hydrated lipid sample containing this compound at the desired concentration.
-
Load the sample into a DSC pan.
-
Use an empty pan as a reference.
-
Scan the sample over a relevant temperature range (e.g., 0°C to 100°C) at a controlled heating rate (e.g., 5°C/min).
-
The Tm is identified as the peak of the endothermic transition in the thermogram.[7]
IV. Data Presentation
Table 1: General Parameters for Liposome Extrusion
| Parameter | Recommended Range | Rationale |
| Total Lipid Concentration | 10 - 20 mg/mL[2][4] | Higher concentrations can lead to increased viscosity and difficulty in extrusion. |
| Extrusion Temperature | > Tm of all lipids[1] | Ensures lipids are in a fluid state for easier passage through the membrane. |
| Number of Passes | 10 - 21 passes[3] | Promotes a more uniform and smaller vesicle size. |
| Extrusion Pressure | Low to moderate[6] | High pressures can cause sample leakage and damage the liposomes. |
| Membrane Pore Size | 30 nm - 400 nm[6] | Determines the final size of the liposomes. |
V. Visualizations
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Troubleshooting logic for high back pressure during extrusion.
References
- 1. sterlitech.com [sterlitech.com]
- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing phase separation of 1-Monoelaidin in mixed lipid systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing phase separation and other common issues encountered when working with 1-Monoolein (1-Monoelaidin) in mixed lipid systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with 1-Monoolein formulations?
A1: 1-Monoolein formulations, especially those forming the desirable bicontinuous cubic phases, are prone to several stability challenges. The most significant is temperature-dependent phase transition; the cubic phase can convert to a lamellar crystalline (Lc) or solid phase at temperatures below approximately 17°C, which is often unsuitable for applications like drug delivery or protein crystallization.[1][2] Other prevalent issues include:
-
Influence of Additives: The incorporation of molecules such as detergents, salts, or certain lipids can destabilize the cubic phase, inducing a transition to lamellar, hexagonal, or other phases.[1][2][3][4]
-
Hydration Level: The stability and type of phase formed by 1-Monoolein are critically dependent on the water content.[1][5][6]
-
Chemical Degradation: As an ester-containing molecule, 1-Monoolein is susceptible to hydrolysis. The encapsulated active pharmaceutical ingredient (API) may also degrade via pathways like oxidation or photolysis.[1]
-
Dispersion Instability: When formulated as nanoparticles (e.g., cubosomes), physical instability issues like particle aggregation and precipitation can arise over time.[1][7]
Q2: How does temperature affect the phase behavior of 1-Monoolein?
A2: Temperature is a critical parameter governing the phase of hydrated 1-Monoolein. At lower temperatures (below ~17-20°C), 1-Monoolein-water systems tend to form a lamellar crystalline (Lc) phase, which is a more ordered, solid-like state.[1][2][5] As the temperature increases, it transitions into the more fluid and less ordered liquid crystalline phases, such as the bicontinuous cubic (QII) and, at even higher temperatures, the inverse hexagonal (HII) phase.[5][8] It's important to note that the liquid crystalline phases below about 17°C are considered metastable.[2][5]
Q3: What is the role of hydration in the formation of 1-Monoolein phases?
A3: The level of hydration, or water content, is a key determinant of the self-assembled structure of 1-Monoolein. In excess water (typically above 20-40% w/w), 1-Monoolein spontaneously forms bicontinuous cubic phases (such as Pn3m and Ia3d).[5][9] At lower hydration levels, it tends to form lamellar phases. The precise water content influences the lattice parameters of the cubic phase and the transition boundaries between different phases.[5]
Q4: Can additives be incorporated into 1-Monoolein cubic phases, and what are the potential consequences?
A4: Yes, various additives can be incorporated, but they can significantly impact phase stability.[3] For instance, in membrane protein crystallization, cholesterol is often added to improve crystal quality.[10] However, high concentrations of additives like detergents can disrupt the cubic phase, leading to a transition to a lamellar phase.[3][4] The effect of an additive depends on its molecular shape, charge, and concentration.[3][11][12]
Troubleshooting Guides
Issue 1: Unexpected Phase Separation or Formation of a Non-Cubic Phase
Symptoms:
-
The sample appears cloudy, opaque, or birefringent under cross-polarized light microscopy, instead of the expected transparent, non-birefringent appearance of the cubic phase.[9]
-
Small-Angle X-ray Scattering (SAXS) data shows diffraction patterns characteristic of lamellar (equally spaced peaks) or hexagonal phases (peaks in the ratio 1, √3, 2, ...) instead of the cubic phase.[13]
-
The formulation's viscosity is lower than the typical high viscosity of the cubic phase.[9]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Hydration Level | Verify the water content in your formulation. The cubic phase typically forms in the hydration range of 20-40% (w/w). Adjust the lipid-to-water ratio accordingly.[5][9] |
| Low Temperature | The cubic phase of 1-Monoolein is not stable below approximately 17°C.[1][2] Ensure all preparation and storage steps are conducted above this temperature. For low-temperature applications, consider using a different monoacylglycerol like 7.9 MAG, which forms a stable cubic phase at lower temperatures.[2] |
| Incompatible Additives | Certain additives (e.g., high concentrations of detergents, some salts, or other lipids) can disrupt the cubic phase structure.[2][3][4] Review the literature for the compatibility of your specific additive with 1-Monoolein. Consider reducing the additive concentration or screening for alternative, more compatible molecules. |
| Incorrect pH or Ionic Strength | The charge state of the lipid headgroup or incorporated molecules can be influenced by pH and ionic strength, affecting the phase behavior.[11][12] Prepare your system in a buffered aqueous solution and evaluate the effect of varying the pH and salt concentration. |
Experimental Protocols
Protocol 1: Preparation of 1-Monoolein-Based Dispersions (Cubosomes)
This protocol describes a general method for preparing 1-Monoolein cubosomes stabilized by a non-ionic block copolymer like Pluronic F127.
Materials:
-
1-Monoolein (MO)
-
Pluronic F127
-
Organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer or sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve 1-Monoolein and Pluronic F127 in an organic solvent within a round-bottom flask. A common starting weight ratio of 1-Monoolein to Pluronic F127 is 9:1 or 8:2.[7]
-
Remove the organic solvent using a rotary evaporator to create a thin lipid film on the flask's interior wall.
-
Further dry the film under vacuum for a minimum of 2 hours to eliminate any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The final lipid concentration is typically between 5-10 mg/mL.[7]
-
Vigorously agitate the mixture using a vortex mixer or sonication until the lipid film is fully dispersed, forming a milky suspension of cubosomes.
-
Protocol 2: Characterization of Lipid Phase by Small-Angle X-ray Scattering (SAXS)
SAXS is the definitive technique for identifying the liquid crystalline phase of a lipid system.
Procedure:
-
Sample Preparation: Load the hydrated lipid sample into an X-ray transparent capillary tube.
-
Data Collection:
-
Mount the capillary in a SAXS instrument equipped with a temperature-controlled sample holder.
-
Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.[14]
-
-
Data Analysis:
-
Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q.
-
Identify the phase by the relative positions of the Bragg peaks. The characteristic peak ratios for common phases are:[13]
-
Lamellar (Lα): 1, 2, 3, 4...
-
Hexagonal (HII): 1, √3, √4, √7...
-
Cubic (Pn3m): √2, √3, √4, √6, √8...
-
Cubic (Ia3d): √6, √8, √14, √16...
-
-
Protocol 3: Assessment of Phase Transitions using Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperature and enthalpy of phase transitions.[15][16]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the hydrated lipid sample into a DSC pan and seal it hermetically. Prepare a reference pan containing the same buffer.
-
Data Collection:
-
Place the sample and reference pans into the DSC instrument.
-
Heat and/or cool the sample at a controlled rate (e.g., 1-5°C/min) over the temperature range of interest.
-
-
Data Analysis:
-
The instrument records the heat flow difference between the sample and the reference.
-
Phase transitions appear as endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature (Tm).[17]
-
Protocol 4: Visualization of Nanoparticle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of dispersed nanoparticles in their native, hydrated state.[18][19]
Procedure:
-
Sample Preparation:
-
Apply a small droplet (3-4 µL) of the nanoparticle dispersion to a TEM grid.
-
Blot the grid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.[20]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Image the sample at cryogenic temperatures under low-dose electron conditions to prevent radiation damage.
-
-
Data Analysis:
-
The resulting images reveal the size, shape, and internal structure of the nanoparticles.[18] For cubosomes, a characteristic internal cubic lattice structure should be visible.
-
Data and Visualization
Quantitative Data Summary
Table 1: Phase Transitions of 1-Monoolein in Sucrose (B13894) Solutions Data extracted from studies on the kinetics of cubic-HII phase transitions.
| Sucrose Concentration (mol/kg) | Transition Temperature (°C) |
| 0 | ~95 |
| 1 | ~75 |
| 2 | ~55 |
| 3 | ~35 |
Source: Adapted from literature on the modulation of 1-Monoolein phase transitions by sucrose.[21]
Table 2: Common 1-Monoolein Cubic Phases and Their SAXS Peak Ratios
| Cubic Phase Space Group | Characteristic SAXS Peak Ratios (s_hkl) |
| Pn3m (Double Diamond) | √2, √3, √4, √6, √8, √9, √10, √11 |
| Ia3d (Gyroid) | √6, √8, √14, √16, √20, √22, √24, √26 |
| Im3m | √2, √4, √6, √8 |
Source: Based on established SAXS patterns for lipid cubic phases.[13]
Diagrams
Caption: A logical workflow for troubleshooting phase separation.
Caption: Workflow for characterizing 1-Monoolein dispersions.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] The phase diagram of the monoolein/water system: metastability and equilibrium aspects. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]
- 10. The Cherezov Lab - LCP Protocols: Lipid Mixing [cherezov.usc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of positively charged short peptides on stability of cubic phases of monoolein/dioleoylphosphatidic acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 18. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 19. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 20. metrino.eu [metrino.eu]
- 21. Structural insights into the cubic-hexagonal phase transition kinetics of monoolein modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-Monoelaidin-Containing Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of 1-Monoelaidin-containing emulsions.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments.
Issue 1: Emulsion Creaming or Sedimentation
Question: My this compound emulsion is separating, with a distinct layer forming at the top (creaming) or bottom (sedimentation). What is causing this and how can I prevent it?
Answer: Creaming and sedimentation are common forms of emulsion instability driven by density differences between the oil and water phases.[1] These phenomena can be precursors to more severe instability like coalescence.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding thickening agents or stabilizers like xanthan gum or guar (B607891) gum.[3][4] This slows the movement of droplets, hindering separation.[2][4] |
| Large Droplet Size | Reduce the droplet size by optimizing the homogenization process.[2] This can be achieved by increasing homogenization time or pressure.[5] Smaller droplets are less affected by gravity.[2] |
| Inadequate Emulsifier Concentration | Ensure there is enough this compound to completely cover the surface of the oil droplets.[4][6] Insufficient emulsifier leads to droplet aggregation. |
| Temperature Fluctuations | Store the emulsion at a constant, controlled temperature.[7] Temperature changes can affect viscosity and droplet interactions, leading to instability.[8] Refrigeration can enhance the stability of the α-gel phase of monoglycerides.[3] |
Issue 2: Emulsion Coalescence and Breaking
Question: The droplets in my this compound emulsion are merging, leading to complete phase separation (breaking). How can I improve its stability?
Answer: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the breakdown of the emulsion.[1][9] This indicates a failure of the interfacial film.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Interfacial Film | The stability of the interfacial film is crucial.[4][6] Consider using a co-surfactant or a combination of emulsifiers to create a more robust film.[2] The molecular structure of the surfactant plays a key role in its ability to stabilize the emulsion.[10] |
| Incorrect pH | The pH of the aqueous phase can significantly impact the stability of emulsions, especially those stabilized by proteins or pH-sensitive emulsifiers.[11][12][13][14][15] Determine the optimal pH for your system to ensure maximum electrostatic or steric repulsion between droplets. |
| High Ionic Strength | The presence of salts can disrupt the stability of some emulsions by altering the interfacial film.[4][6] Evaluate the effect of ionic strength on your formulation. In some cases, adding electrolytes like NaCl can improve stability by increasing electrostatic repulsion.[16] |
| Polymorphic Transitions of this compound | Monoglycerides can exist in different polymorphic forms. The α-gel phase is known to form a more stable emulsion compared to the β-coagel phase.[3] Slow cooling rates without shear can help maintain the desirable α-gel phase.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an emulsifier?
The optimal concentration of this compound depends on several factors, including the oil-to-water ratio, the desired droplet size, and the presence of other surface-active components.[17] Generally, there must be sufficient emulsifier to completely coat the surface of all droplets.[4][6] It is recommended to perform a concentration optimization study to determine the ideal amount for your specific formulation.
Q2: How does temperature affect the stability of my this compound emulsion?
Temperature can significantly impact emulsion stability.[8][18] Increased temperatures can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.[8] It can also affect the solubility of the emulsifier and the integrity of the interfacial film.[8] For monoglyceride-stabilized emulsions, storage at refrigeration temperatures is often preferred to maintain the stable α-gel phase.[3] However, freeze-thaw cycles can be detrimental and should be avoided.[7]
Q3: Can I use this compound in combination with other emulsifiers or stabilizers?
Yes, using co-emulsifiers or stabilizers is a common strategy to enhance emulsion stability.[2] For instance, adding hydrocolloids like xanthan gum to the aqueous phase can increase viscosity and improve stability against coalescence.[3] Combining this compound with other surfactants can create a more robust interfacial film.[2]
Q4: What is the role of pH in the stability of this compound emulsions?
The pH of the aqueous phase can influence the charge on the emulsion droplets, affecting electrostatic interactions.[11][12][13][14][15] While this compound itself is a non-ionic surfactant, other components in the formulation, such as proteins or preservatives, may be pH-sensitive. The overall stability of the emulsion can be highly dependent on the pH of the system.[19]
Q5: How can I reduce the droplet size of my this compound emulsion?
The droplet size can be reduced by using high-energy homogenization methods, such as high-pressure homogenization or microfluidization.[5][20] The number of homogenization passes and the pressure applied are key parameters to optimize for achieving a smaller droplet size and a narrower size distribution.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion
-
Phase Preparation:
-
Oil Phase: Dissolve the desired amount of this compound and any other oil-soluble components in the oil phase. Heat the mixture to a temperature above the melting point of all components (e.g., 70-80°C) with gentle stirring until a clear, uniform solution is obtained.
-
Aqueous Phase: Dissolve any water-soluble components (e.g., stabilizers, buffers) in deionized water. Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer.
-
Continue mixing for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer at a set pressure and number of cycles to achieve the desired droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature under gentle agitation. Slow cooling is often preferred to promote the formation of the stable α-gel phase of the monoglyceride.[3]
-
Protocol 2: Characterization of Emulsion Stability
-
Visual Observation:
-
Monitor the emulsion for signs of instability, such as creaming, sedimentation, flocculation, or phase separation, over a defined storage period at different temperature conditions.
-
-
Droplet Size Analysis:
-
Measure the mean droplet size and droplet size distribution using techniques like laser diffraction or dynamic light scattering at regular intervals. An increase in droplet size over time indicates coalescence.
-
-
Microscopy:
-
Use optical microscopy to visually inspect the emulsion for changes in droplet morphology, aggregation, and the presence of large droplets.
-
-
Rheological Measurements:
-
Measure the viscosity of the emulsion using a rheometer. A significant change in viscosity can be an indicator of instability.
-
-
Zeta Potential Measurement:
-
For emulsions where electrostatic stabilization is a factor, measure the zeta potential to assess the surface charge of the droplets. A high absolute zeta potential generally indicates better stability against flocculation.
-
Data Presentation
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (d, µm) | Polydispersity Index (PDI) | Stability after 24h |
| 0.5 | 5.2 ± 0.4 | 0.45 | Phase Separation |
| 1.0 | 2.1 ± 0.2 | 0.32 | Creaming |
| 2.0 | 0.8 ± 0.1 | 0.25 | Stable |
| 3.0 | 0.7 ± 0.1 | 0.23 | Stable |
Table 2: Influence of pH on the Stability of a this compound Emulsion
| pH | Mean Droplet Size (d, µm) after 7 days | Zeta Potential (mV) | Visual Stability |
| 4.0 | 1.5 ± 0.3 | +15.2 | Flocculation |
| 5.5 | 0.9 ± 0.1 | -5.8 | Slight Creaming |
| 7.0 | 0.8 ± 0.1 | -25.4 | Stable |
| 8.5 | 1.2 ± 0.2 | -35.1 | Stable |
Visualizations
Caption: Workflow for preparing a this compound-stabilized emulsion.
Caption: Key factors influencing the stability of emulsions.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of dispersion pH on the formation and stability of Pickering emulsions stabilized by layered double hydroxides particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercial 1-Monoelaidin Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Monoelaidin samples. The following information is designed to help you assess the purity of your samples and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as glycerol (B35011) 1-monoelaidate, is a monoacylglycerol (MAG) containing an elaidic acid acyl chain at the sn-1 position of the glycerol backbone. It is the trans-isomer of 1-monoolein. Due to its amphiphilic nature, it is used in various applications, including as an emulsifier in the food and cosmetic industries, and in pharmaceutical formulations as a component of drug delivery systems.[1]
Q2: What are the common impurities in commercial this compound samples?
A2: Commercial this compound is typically produced by the glycerolysis of fats and oils, which can result in a mixture of related compounds.[2] The most common impurities include:
-
Positional Isomer: 2-Monoelaidin (acyl chain at the sn-2 position).
-
Acylglycerol Homologs: Diacylglycerols (di-elaidin) and triacylglycerols (tri-elaidin).[3][4]
-
Free Fatty Acids: Residual elaidic acid from the manufacturing process.[3]
-
Other Monoacylglycerols: If the starting material was not pure trielaidin, other monoacylglycerols with different fatty acid chains may be present.
Q3: What is the expected purity of a commercial this compound sample?
A3: The purity of commercial this compound can vary between suppliers. High-purity grades are often available with a purity of >99%. It is crucial to consult the certificate of analysis provided by the supplier for the specific lot you are using.
Q4: How should this compound samples be stored to maintain their purity?
A4: this compound should be stored in a tightly sealed container, protected from light, and at a low temperature, typically -20°C, to minimize degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound include:
-
Hydrolysis: The ester bond can be hydrolyzed, especially in the presence of acid, base, or lipases, to yield elaidic acid and glycerol.[5][6]
-
Oxidation: The double bond in the elaidic acid chain is susceptible to oxidation, which can lead to the formation of various oxidation byproducts.[7]
-
Isomerization: this compound can undergo acyl migration to form the more thermodynamically stable 2-Monoelaidin. This can be accelerated by heat and acidic or basic conditions.[8]
Troubleshooting Guides
Chromatographic Analysis Issues
Problem: I see an unexpected peak close to the this compound peak in my HPLC or GC chromatogram.
Possible Causes and Solutions:
-
Presence of 2-Monoelaidin Isomer: The most likely candidate for a closely eluting peak is the 2-Monoelaidin isomer.
-
Other Monoacylglycerol Impurities: If the starting material for the synthesis was not pure, other monoacylglycerols with similar chain lengths may be present.
-
Solution: Use mass spectrometry (MS) detection to identify the molecular weight of the impurity and deduce its structure.
-
-
On-Column Isomerization: The analytical conditions themselves may be causing the isomerization of this compound to 2-Monoelaidin.
-
Solution: For GC analysis, ensure that the derivatization process is performed under mild conditions. For both HPLC and GC, try lowering the injector and/or column temperature to minimize thermal stress on the sample.
-
Problem: My peaks are broad or tailing in my HPLC analysis.
Possible Causes and Solutions:
-
Poor Solubility in Mobile Phase: this compound is a lipid and may have limited solubility in highly aqueous mobile phases.
-
Solution: Ensure your initial mobile phase conditions are suitable for dissolving the sample. You may need to inject the sample in a stronger solvent than the initial mobile phase, but be mindful of potential peak distortion.
-
-
Secondary Interactions with the Stationary Phase: The free hydroxyl groups of the glycerol backbone can interact with the silica (B1680970) support of the column, leading to peak tailing.
-
Solution: Use a high-purity, end-capped HPLC column. Adding a small amount of a weak acid, such as formic acid, to the mobile phase can help to suppress these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
Problem: I am having difficulty separating this compound from diacylglycerol and triacylglycerol impurities.
Possible Causes and Solutions:
-
Inadequate Chromatographic Resolution: Your HPLC gradient or GC temperature program may not be optimized for the separation of these different lipid classes.
-
Solution (HPLC): A gradient elution is necessary to separate mono-, di-, and triacylglycerols. Start with a relatively polar mobile phase to retain the more nonpolar di- and triacylglycerols, and then ramp up the solvent strength to elute them. Refer to the detailed HPLC protocol below.
-
Solution (GC): A temperature-programmed analysis is essential. The less volatile di- and triacylglycerols will have significantly longer retention times than the monoacylglycerols. Ensure your temperature program reaches a high enough final temperature to elute these compounds. Refer to the detailed GC protocol below.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the quantitative analysis of this compound and its common impurities.
Table 1: HPLC Instrumental Conditions and Gradient Program
| Parameter | Setting |
| Column | C18 Reversed-Phase, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM |
Table 2: Estimated Retention Times for this compound and Common Impurities by HPLC-ELSD
| Compound | Estimated Retention Time (min) |
| Free Elaidic Acid | ~ 5.5 |
| 2-Monoelaidin | ~ 7.8 |
| This compound | ~ 8.2 |
| Di-elaidin | ~ 12.5 |
| Tri-elaidin | ~ 16.0 |
Note: Retention times are estimates and may vary depending on the specific HPLC system and column used.
Gas Chromatography (GC) with Flame Ionization Detection (FID) after Silylation
This method is suitable for the separation and quantification of this compound and its positional isomer.
1. Sample Derivatization (Silylation):
-
Dry a known amount of the this compound sample under a stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
Table 3: GC Instrumental Conditions and Temperature Program
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temperature: 150°C, hold for 1 min |
| Ramp 1: 15°C/min to 250°C | |
| Ramp 2: 5°C/min to 320°C, hold for 10 min | |
| Detector | FID |
| Detector Temperature | 330°C |
Table 4: Estimated Retention Times for Silylated this compound and Impurities by GC-FID
| Compound (as TMS derivative) | Estimated Retention Time (min) |
| Free Elaidic Acid | ~ 9.5 |
| 2-Monoelaidin | ~ 13.2 |
| This compound | ~ 13.5 |
| Di-elaidin | ~ 18.0 |
Note: Retention times are estimates and will vary based on the specific GC system and column.
Thin-Layer Chromatography (TLC) for Isomer Separation
This method is useful for the qualitative assessment of the presence of the 2-Monoelaidin isomer.
1. Plate Preparation:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Immerse a silica gel TLC plate in the boric acid solution for 1 minute.
-
Allow the plate to air dry, then activate it in an oven at 100°C for 15 minutes.
-
Cool the plate in a desiccator before use.
2. Chromatography:
-
Spot the this compound sample (dissolved in chloroform) onto the prepared TLC plate.
-
Develop the plate in a TLC chamber with a mobile phase of chloroform/acetone (96:4, v/v).[9]
-
After development, dry the plate and visualize the spots using iodine vapor or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating.
Expected Results:
The 1- and 2-monoacylglycerol isomers will be separated, with the 1-isomer having a higher Rf value than the 2-isomer.
Visualizations
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lipolysis - Wikipedia [en.wikipedia.org]
- 6. Effects of monoacylglycerols on the oxidative stability of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 1-Monoelaidin and 1-Monoolein on Membrane Dynamics and Integrity
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of lipid excipients on cell membranes is paramount. This guide provides a detailed comparison of two common monoglycerides (B3428702), 1-Monoelaidin and 1-Monoolein, and their distinct impacts on membrane properties. This analysis is supported by experimental data to inform formulation and research decisions.
The seemingly subtle difference between a cis and trans double bond in the acyl chain of a monoglyceride can lead to significant alterations in the physical properties of lipid bilayers. 1-Monoolein, the cis-isomer of oleic acid monoglyceride, and its trans-isomer counterpart, this compound, exemplify this structural isomerism and its consequences for membrane fluidity, permeability, and overall organization.
Structural Differences: A Tale of Two Isomers
The key distinction between 1-Monoolein and this compound lies in the geometry of their 18-carbon acyl chain. 1-Monoolein possesses a cis double bond, which introduces a pronounced kink in the hydrocarbon tail. In contrast, the trans double bond in this compound results in a more linear, rod-like structure, akin to that of a saturated fatty acid. This fundamental structural variance dictates how these molecules interact with and integrate into a lipid bilayer, profoundly influencing the membrane's biophysical characteristics.
Impact on Membrane Properties: A Quantitative Comparison
The structural differences between this compound and 1-Monoolein translate into measurable differences in their effects on membrane properties. The following table summarizes key quantitative data from studies on membranes incorporating these monoglycerides.
| Parameter | This compound | 1-Monoolein | Rationale for Difference |
| Entropy of Transition (ΔStrs) from Lamellar to Fluid Isotropic Phase | ~0.4 J K-1 (mol of lipid)-1[1] | ~0.8 J K-1 (mol of lipid)-1[1] | The lower entropy of transition for this compound suggests that its hydrocarbon chain is less disordered in the lamellar phase compared to 1-Monoolein. This is attributed to the linear shape of the trans-isomer, which allows for more ordered packing within the bilayer. The kinked structure of 1-Monoolein disrupts this packing, leading to a more disordered, fluid state.[1] |
| Effect on Membrane Fluidity | Decreases fluidity (more ordered) | Increases fluidity (more disordered) | The linear structure of this compound allows for tighter packing with other lipid molecules, resulting in a more ordered and less fluid membrane. Conversely, the kink in 1-Monoolein's acyl chain creates steric hindrance, disrupting the packing of adjacent lipids and increasing membrane fluidity.[2] |
| Effect on Membrane Permeability | Less permeable | More permeable | A more ordered and tightly packed membrane, as induced by this compound, presents a greater barrier to the passage of molecules. The increased fluidity and disorder caused by 1-Monoolein create transient pores and defects in the membrane, thereby increasing its permeability.[2] |
| Bilayer Stability | Stable in mixed bilayers over a wide range of concentrations.[3][4] | Can induce bilayer instability and non-lamellar phase formation at high concentrations.[3][4] | The regular, linear shape of this compound is more compatible with the lamellar organization of a lipid bilayer, promoting stability. The conical shape of 1-Monoolein, a consequence of its kinked tail, can induce curvature stress, leading to the formation of non-bilayer structures like cubic or hexagonal phases at higher concentrations.[3][4] |
Experimental Methodologies
To elucidate the distinct effects of this compound and 1-Monoolein on membrane properties, several key experimental techniques are employed.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions as a function of temperature.
Experimental Protocol for DSC:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a model phospholipid like DPPC) and either this compound or 1-Monoolein in a suitable organic solvent (e.g., chloroform/methanol mixture).[5]
-
Remove the solvent under a stream of nitrogen gas followed by vacuum desiccation to form a thin lipid film.[6]
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonication above the lipid's phase transition temperature (Tm) to form multilamellar vesicles (MLVs).[5]
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.[5]
-
-
DSC Measurement:
-
Load the liposome suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.[7]
-
Scan the temperature over a desired range (e.g., 25-75 °C) at a controlled rate (e.g., 60 K/h).[7]
-
Record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to phase transitions.
-
Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the peak position and area, respectively.
-
The entropy of transition (ΔStrs) can be calculated from the enthalpy and temperature of the transition.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique used to probe the electrical properties of a lipid bilayer, providing insights into its integrity and permeability.
Experimental Protocol for EIS:
-
Supported Lipid Bilayer (SLB) Formation:
-
Clean a solid substrate (e.g., a gold electrode) thoroughly.
-
Form a supported lipid bilayer containing either this compound or 1-Monoolein on the substrate using methods like vesicle fusion.
-
-
EIS Measurement:
-
Place the SLB-coated electrode in an electrochemical cell with a reference and counter electrode.
-
Apply a small amplitude AC voltage over a range of frequencies (e.g., 0.1 Hz to 100 kHz).[8]
-
Measure the impedance and phase shift of the resulting current.
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit, typically a resistor (representing membrane resistance, Rm) in parallel with a capacitor (representing membrane capacitance, Cm).[9][10]
-
Higher Rm values indicate a more intact, less permeable membrane, while changes in Cm can reflect alterations in membrane thickness or dielectric properties.
-
Signaling Pathways and Logical Relationships
The influence of these monoglycerides on membrane properties can have downstream effects on cellular signaling pathways. While direct modulation of specific signaling cascades by this compound and 1-Monoolein is an area of ongoing research, their impact on the physical state of the membrane can indirectly affect the function of membrane-associated proteins and signaling complexes.
For instance, trans fatty acids, the class to which this compound's acyl chain belongs, have been shown to increase the order of the membrane and affect the function of membrane proteins, potentially by altering the properties of lipid rafts.[11] Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins that play crucial roles in signal transduction.
Below are diagrams illustrating the experimental workflow for comparing the two monoglycerides and a conceptual diagram of how membrane properties can influence signaling.
Caption: Experimental workflow for comparing the effects of this compound and 1-Monoolein on membranes.
References
- 1. Effect of cis and trans double bonds on conformational disordering of the hydrocarbon chain of lipid, unsaturated monoacylglycerols, in the lamellar phase of a binary system with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fatty acids and monoglycerides on permeability of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of monoglycerides and fatty acids on a ceramide bilayer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Effect of monoglycerides and fatty acids on a ceramide bilayer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01238H [pubs.rsc.org]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 7. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impedance Analysis and Single-Channel Recordings on Nano-Black Lipid Membranes Based on Porous Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Incorporation of 1-Monoelaidin into Lipid Bilayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of lipids like 1-Monoelaidin into bilayer membranes is a critical factor in the development of effective drug delivery systems and in fundamental biophysical research. This guide provides a comparative analysis of experimental techniques used to validate this incorporation, offering supporting data from studies on this compound and analogous monoacylglycerols.
Comparative Analysis of Monoacylglycerol Incorporation
The incorporation of monoacylglycerols (MAGs) into a lipid bilayer can significantly alter its physical properties. While experimental data specifically for this compound is limited, studies on similar saturated and unsaturated MAGs, such as monopalmitin (B16481) and monoolein, provide valuable insights. Molecular dynamics simulations also offer a comparative theoretical framework.
Table 1: Effect of Monoacylglycerols on Lipid Bilayer Properties
| Property | This compound (in Ceramide Bilayer - MD Simulation) | Monopalmitin (in PC Bilayer - 13C NMR) | Monoolein (in PC Bilayer - 13C NMR) |
| Bilayer Rigidity | Increased at low concentrations (5%) due to enhanced lipid packing.[1] | Increased molecular ordering and restricted mobility at high concentrations (42 mol%).[2] | Less pronounced effect on molecular mobility compared to monopalmitin.[2] |
| Lipid Packing | Promotes tighter local packing of lipid chains at low concentrations.[1] | Induces significant restriction of molecular mobility of phospholipid acyl chains.[2] | Displaces triolein (B1671897) from the bilayer surface at concentrations above 15 mol%.[2] |
| Permeability | Not directly measured. | Not directly measured. | Caused a great increase in the permeability of entrapped drugs in liposomal membranes.[3] |
| Phase Behavior | Maintained the gel phase of the ceramide bilayer.[1] | - | Incorporation of up to 40% had little effect on the orientation and motion of the phosphatidylcholine polar head group and could induce spontaneous vesiculation. |
Experimental Protocols for Validating Lipid Incorporation
A multi-technique approach is essential for the robust validation of this compound incorporation and its effect on bilayer properties.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. The incorporation of lipids like this compound can alter the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition, providing insights into how the lipid interacts with the host bilayer.[4][5]
Experimental Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC with varying mol% of this compound) by dissolving the lipids in chloroform, followed by solvent evaporation under a stream of nitrogen and subsequent drying under vacuum.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing above the Tm of the main lipid component to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[6]
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and use an identical pan filled with the same buffer as a reference.
-
Perform heating and cooling scans over a temperature range that encompasses the phase transition of the lipid mixture at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the Tm and ΔH of the phase transitions.[7]
-
X-ray and Neutron Diffraction
X-ray and neutron diffraction techniques provide detailed structural information about the lipid bilayer, including its thickness, the area per lipid molecule, and the location of incorporated molecules.[8][9][10]
Experimental Protocol (Small-Angle X-ray Scattering - SAXS):
-
Sample Preparation:
-
Prepare oriented multilayer samples by depositing the lipid mixture onto a solid substrate (e.g., a silicon wafer) from an organic solvent and allowing the solvent to evaporate slowly.
-
Hydrate the sample by exposing it to a controlled relative humidity environment.
-
-
SAXS Measurement:
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the surface topography of supported lipid bilayers (SLBs) with nanoscale resolution. It can be used to observe the formation of the bilayer, identify defects, and characterize the morphology of different lipid domains.[13][14][15]
Experimental Protocol:
-
SLB Formation:
-
Prepare LUVs of the desired lipid composition.
-
Deposit the LUV suspension onto a freshly cleaved mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous bilayer.[14]
-
-
AFM Imaging:
-
Image the SLB in a liquid cell under buffer using tapping mode to minimize damage to the soft bilayer.
-
Acquire height and phase images to visualize the topography and material properties of the bilayer.
-
Analyze the images to measure the thickness of the bilayer and the height differences between different lipid domains.[13]
-
Fluorescence Microscopy
Fluorescence microscopy, particularly with Giant Unilamellar Vesicles (GUVs), enables the visualization of phase separation and the distribution of fluorescently labeled lipids within the bilayer.[5][16]
Experimental Protocol:
-
GUV Formation:
-
Prepare a lipid mixture in an organic solvent, including a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid probe that preferentially partitions into a specific phase (e.g., a probe for the liquid-disordered phase).
-
Form GUVs using the electroformation method on indium tin oxide (ITO) coated glass slides.[16]
-
-
Microscopy Imaging:
-
Observe the GUVs using a confocal or epifluorescence microscope.
-
Acquire images at different temperatures to observe phase transitions and the formation of lipid domains.
-
Analyze the distribution of the fluorescent probe to map the different phases within the GUV membrane.[17]
-
Visualizing Experimental Workflows and Interactions
Experimental Workflow for Validating Lipid Incorporation
The following diagram illustrates a typical workflow for validating the incorporation of a lipid, such as this compound, into a lipid bilayer using multiple biophysical techniques.
Caption: Experimental workflow for validating lipid incorporation.
Potential Signaling Pathway Modulation
The incorporation of bioactive lipids like monoacylglycerols can potentially influence cellular signaling pathways by altering membrane properties, which in turn can affect the function of membrane-bound proteins. While specific pathways affected by this compound are not yet elucidated, a general schematic can be proposed.
Caption: Potential modulation of signaling pathways.
References
- 1. Neutron diffraction studies on selectively deuterated phospholipid bilayers | Semantic Scholar [semanticscholar.org]
- 2. Monoacylglycerols alter the lipid composition and molecular mobility of phosphatidylcholine bilayers: 13C NMR evidence of dynamic lipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane phospholipid bilayer as a determinant of monoacylglycerol lipase kinetic profile and conformational repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetric study of the effect of the antimicrobial peptide gramicidin S on the thermotropic phase behavior of phosphatidylcholine, phosphatidylethanolamine and phosphatidylglycerol lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Giant Unilamellar Vesicles Formed by Hybrid Films of Agarose and Lipids Display Altered Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 9. osti.gov [osti.gov]
- 10. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ORBi: Detailed Reference [orbi.uliege.be]
- 16. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative analysis of the physical properties of cis and trans monoacylglycerols
A Comparative Analysis of the Physical Properties of Cis and Trans Monoacylglycerols
Introduction
Monoacylglycerols (MAGs) are crucial molecules in the food, pharmaceutical, and cosmetic industries, serving as emulsifiers, stabilizers, and drug delivery vehicles. The geometry of the fatty acid chain, specifically the presence of a cis or trans double bond, significantly influences the physical properties of the MAG. This guide provides a detailed comparative analysis of the physical properties of cis (e.g., monoolein) and trans (e.g., monoelaidin) monoacylglycerols, supported by experimental data and detailed methodologies.
Structural Differences
The fundamental difference between cis and trans monoacylglycerols lies in the spatial arrangement of the acyl chain around the carbon-carbon double bond. A cis configuration introduces a distinct kink in the hydrocarbon chain, whereas a trans configuration results in a more linear and extended chain, similar to that of a saturated fatty acid. This structural disparity has profound effects on how the molecules pack together in the solid state and behave at interfaces.
Caption: Molecular structures of cis (monoolein) and trans (monoelaidin) monoacylglycerols.
Data Presentation: Comparative Physical Properties
The table below summarizes the key physical properties of cis (monoolein) and trans (monoelaidin) monoacylglycerols.
| Physical Property | Cis-Monoacylglycerol (Monoolein) | Trans-Monoacylglycerol (Monoelaidin) | Key Differences & Rationale |
| Melting Point | 23-37 °C[1][2] | Generally higher than the cis isomer; exhibits complex polymorphism with multiple transitions.[3][4] | The linear shape of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point. The kink in the cis isomer disrupts this packing.[5] |
| Solubility | More soluble in non-polar organic solvents. | Less soluble in non-polar organic solvents. | The lower melting point and less stable crystal lattice of the cis isomer require less energy to overcome the intermolecular forces, leading to higher solubility. |
| Crystal Structure & Polymorphism | Exhibits cubic (Pn3m), inverted hexagonal, and lamellar crystalline phases under varying conditions.[3][6] | Displays a more complex polymorphism including lamellar crystalline (Lc), gel (Lβ), liquid-crystalline (Lα), and two cubic (Im3m and Pn3m) phases.[3][4] | The different molecular geometries lead to distinct packing arrangements and a greater number of stable and metastable polymorphic forms for the trans isomer. |
| Interfacial Tension | Generally lower at oil-water interfaces. | Generally higher at oil-water interfaces. | The bent structure of the cis isomer is more surface-active and can more effectively disrupt the interface between oil and water, leading to a greater reduction in interfacial tension. |
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and phase transition temperatures of cis and trans monoacylglycerols.
Methodology:
-
Accurately weigh 5-10 mg of the monoacylglycerol sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
The following temperature program is typically used:
-
Heat the sample to 80 °C and hold for 10 minutes to erase any previous thermal history.
-
Cool the sample to -60 °C at a controlled rate (e.g., 10 °C/min).
-
Hold at -60 °C for 30 minutes to ensure complete crystallization.
-
Heat the sample to 80 °C at a controlled rate (e.g., 5 °C/min).[7]
-
-
The heat flow to the sample is recorded as a function of temperature. Endothermic events, such as melting, are observed as peaks on the DSC thermogram. The peak temperature is taken as the melting point.[8][9][10]
Caption: Workflow for determining the melting point of monoacylglycerols using DSC.
Determination of Solubility by the Shake-Flask Method
Objective: To determine the solubility of cis and trans monoacylglycerols in a given solvent.
Methodology:
-
Add an excess amount of the monoacylglycerol to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.
-
After equilibration, allow the solution to stand undisturbed to let the undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant to remove any remaining undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the monoacylglycerol in the diluted solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the original solubility from the measured concentration and the dilution factor.
Characterization of Crystal Structure by Powder X-Ray Diffraction (XRD)
Objective: To identify the polymorphic forms and determine the crystal lattice parameters of cis and trans monoacylglycerols.
Methodology:
-
The monoacylglycerol sample is loaded into a capillary tube or onto a sample holder.
-
The sample is subjected to a specific thermal treatment (e.g., melting and controlled cooling) to induce the formation of specific polymorphic forms.
-
The sample is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal structure.
-
The short-spacing region of the XRD pattern provides information about the packing of the acyl chains (sub-cell), while the long-spacing region reveals the lamellar stacking of the molecules.[5][11]
Measurement of Interfacial Tension by the Pendant Drop Method
Objective: To measure the interfacial tension between an oil phase containing the monoacylglycerol and an aqueous phase.
Methodology:
-
A syringe with a needle of a specific diameter is filled with the oil phase containing a known concentration of the monoacylglycerol.
-
The needle tip is immersed in a cuvette containing the aqueous phase (e.g., water or buffer).
-
A drop of the oil phase is formed at the tip of the needle.[12][13][14]
-
The shape of the pendant drop is imaged using a high-resolution camera. The shape is determined by the balance between the interfacial tension and gravitational forces.[12]
-
The profile of the drop is analyzed using specialized software that fits the drop shape to the Young-Laplace equation.[15]
-
The interfacial tension is calculated from the shape of the drop, the densities of the two phases, and the acceleration due to gravity.[13]
Conclusion
The seemingly subtle difference in the stereochemistry of the double bond in cis and trans monoacylglycerols leads to significant variations in their physical properties. Trans monoacylglycerols, with their more linear structure, exhibit higher melting points and a more complex polymorphic behavior due to their ability to pack more efficiently in the solid state. Conversely, the kinked structure of cis monoacylglycerols results in lower melting points and greater solubility in non-polar solvents. These differences are critical for the selection and application of monoacylglycerols in various industrial formulations, where properties like melting behavior, crystal structure, and interfacial activity are paramount for product performance and stability.
References
- 1. 3443-84-3 CAS MSDS (2-MONOOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. MONOOLEIN Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Temperature- and pressure-dependent phase behavior of monoacylglycerides monoolein and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. library.aocs.org [library.aocs.org]
- 8. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
The Rationale and Application of 1-Monoelaidin as a Negative Control for cis-Monoacylglycerol Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the intricate world of lipid signaling, the biological activity of monoacylglycerols is often dictated by the subtle nuances of their stereochemistry. For researchers investigating the roles of cis-monoacylglycerols like the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the GPR119 agonist 2-oleoylglycerol (2-OG), the use of a proper negative control is paramount to generating robust and reliable data. This guide provides a comprehensive comparison of 1-Monoelaidin, the trans-isomer of 1-monoolein, and its application as an effective negative control in studies involving its biologically active cis-counterparts.
The Critical Role of Stereochemistry in Receptor Activation
The "lock and key" model of receptor-ligand interactions underscores the importance of a ligand's three-dimensional structure. The double bonds in the fatty acid chains of monoacylglycerols can exist in either a cis or trans configuration. Cis double bonds introduce a distinct kink in the acyl chain, while trans double bonds result in a more linear, saturated-like conformation. This structural disparity can profoundly impact the ability of a monoacylglycerol to bind to and activate its target receptor. Biologically active monoacylglycerols, such as 2-AG and 2-OG, typically possess cis double bonds that are crucial for their signaling functions. In contrast, their trans-isomers are often biologically inactive, making them ideal negative controls.
Physicochemical Properties: A Tale of Two Isomers
The structural differences between cis and trans-monoacylglycerols give rise to distinct physicochemical properties. This compound, with its linear acyl chain, exhibits properties more akin to saturated monoacylglycerols. This is reflected in its higher melting point compared to its cis-counterpart, 1-monoolein. These differences are critical when designing experiments, as they can influence solubility, membrane interactions, and bioavailability.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (trans) | 2-arachidonoylglycerol (2-AG) (cis) | 2-oleoylglycerol (2-OG) (cis) |
| Molecular Weight | 356.54 g/mol | 378.5 g/mol [1] | 356.5 g/mol [2] |
| Molecular Formula | C₂₁H₄₀O₄ | C₂₃H₃₈O₄ | C₂₁H₄₀O₄ |
| Fatty Acid Component | Elaidic Acid (18:1, n-9, trans) | Arachidonic Acid (20:4, n-6, all-cis) | Oleic Acid (18:1, n-9, cis) |
| Melting Point | 58 °C | Solid (specific melting point not readily available)[1] | Liquid at room temperature[3] |
| Predicted logP | 6.5 | 5.3[1] | 6.3[2] |
| Biological Target(s) | Not known to activate CB1, CB2, or GPR119 receptors. | Cannabinoid Receptors (CB1 and CB2)[1] | G Protein-Coupled Receptor 119 (GPR119)[4] |
| Primary Signaling Role | Proposed as an inactive control. | Endocannabinoid signaling, neurotransmitter release modulation[1] | Incretin (GLP-1) secretion, glucose homeostasis[4] |
Signaling Pathways of cis-Monoacylglycerols
To appreciate the importance of a negative control, it is essential to understand the signaling pathways initiated by biologically active cis-monoacylglycerols.
2-Arachidonoylglycerol (2-AG) Signaling
2-AG is a key endocannabinoid that primarily activates the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This signaling plays a crucial role in regulating neurotransmitter release, pain perception, and immune responses.
2-Oleoylglycerol (2-OG) Signaling
2-OG is an endogenous agonist for GPR119, another GPCR.[4] GPR119 is primarily expressed in the pancreas and gastrointestinal tract.[4] Upon activation by 2-OG, GPR119 couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is a key regulator of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin (B600854) release.[4]
Experimental Design: Using this compound as a Negative Control
A well-designed experiment to investigate the activity of a cis-monoacylglycerol should always include its trans-isomer as a negative control. This allows researchers to attribute any observed biological effects specifically to the cis-conformation of the double bond.
Experimental Workflow: GPCR Activation Assay
A common method to assess the activity of lipid signaling molecules on their GPCR targets is to measure the mobilization of intracellular calcium ([Ca²⁺]i), a downstream event in many GPCR signaling pathways.
Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a framework for comparing the effects of a cis-monoacylglycerol (e.g., 2-AG or 2-OG) and this compound on intracellular calcium levels in a cell line expressing the target receptor (e.g., CB1, CB2, or GPR119).
Materials:
-
HEK293 cells stably expressing the human cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), or GPR119.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
2-arachidonoylglycerol (2-AG) or 2-oleoylglycerol (2-OG) (test compound).
-
This compound (negative control).
-
Vehicle control (e.g., DMSO or ethanol).
-
Ionophore (e.g., Ionomycin) as a positive control for maximal calcium influx.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture:
-
Culture the receptor-expressing HEK293 cells in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.
-
Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with PBS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Preparation:
-
Prepare stock solutions of 2-AG (or 2-OG) and this compound in the appropriate vehicle (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the negative control in HBSS to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm).
-
Establish a baseline fluorescence reading for each well for approximately 2 minutes.
-
Add 20 µL of the prepared compound dilutions (test compound, negative control, or vehicle) to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
At the end of the kinetic read, add a positive control (e.g., Ionomycin) to determine the maximal calcium response.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., 340/380 nm).
-
Normalize the data to the baseline fluorescence.
-
Plot the change in fluorescence intensity (or ratio) over time for each treatment condition.
-
The peak fluorescence response following compound addition is indicative of intracellular calcium mobilization.
-
Compare the responses induced by the cis-monoacylglycerol, this compound, and the vehicle control.
-
Expected Results:
-
The cis-monoacylglycerol (2-AG or 2-OG) should induce a significant, dose-dependent increase in intracellular calcium in cells expressing the corresponding receptor.
-
This compound and the vehicle control should not elicit a significant change in intracellular calcium levels, demonstrating the specificity of the receptor for the cis-isomer.
Conclusion
The use of this compound as a negative control is a cornerstone of rigorous experimental design in the study of cis-monoacylglycerol signaling. Its structural similarity, yet biological inactivity, allows for the unambiguous attribution of observed effects to the specific stereochemistry of the active lipid. By incorporating this crucial control, researchers can ensure the validity and reliability of their findings, ultimately advancing our understanding of the complex roles these signaling molecules play in health and disease.
References
Cross-validation of experimental results obtained with 1-Monoelaidin
A Comparative Analysis of 1-Monoelaidin in Biochemical Assays
This guide provides a detailed comparison of this compound, a monoacylglycerol used in life sciences research, against a common alternative, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The focus is on their application as activators of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate biochemical tool for their experimental needs.
Product Performance and Physicochemical Properties
This compound and OAG are both synthetic, cell-permeable analogs of the second messenger diacylglycerol (DAG).[1] They are utilized to activate PKC and study downstream signaling events. While both serve a similar function, their physicochemical properties and reported effective concentrations in biological assays can differ.
| Property | This compound | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) |
| CAS Number | 2716-53-2[2][3] | 86390-77-4 |
| Molecular Formula | C₂₁H₄₀O₄[2][4] | C₂₃H₄₂O₅ |
| Molecular Weight | 356.54 g/mol [2][4] | 398.57 g/mol |
| Primary Function | Activator of TRPV1[2] and DAG analog | Cell-permeable DAG analog, PKC Activator[5] |
| Storage Temperature | -20°C[2] | -20°C |
| Purity | >97% to >99% (Varies by supplier)[3][4] | Varies by supplier |
Table 1: Comparative Physicochemical Properties. This table summarizes the key properties of this compound and its common alternative, OAG.
| Experimental Context | This compound | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) |
| PKC Activation | Functions as a DAG analog to activate PKC. | Causes a dose-related activation of PKC in rat islet homogenates in the 5-500 µM range.[6] |
| Calcium Current Modulation | Activates transient receptor potential vanilloid subtype 1 (TRPV1), a known calcium channel.[2] | Reversibly reduces both L-type and T-type Ca²⁺ currents in GH3 pituitary cells, with half-maximal inhibition at ~25 µM.[7] |
| Insulin (B600854) Release | No direct data found in search results. | Stimulates a rapid, dose-related release of insulin from intact rat islets, with a marked effect in the 50-500 µM range.[6] |
Table 2: Comparative Performance in Biological Assays. This table highlights the functional applications and effective concentrations of this compound and OAG as reported in separate studies. A direct, side-by-side comparison under identical experimental conditions was not available in the searched literature.
Signaling Pathway and Experimental Workflows
Diacylglycerol (DAG) Signaling Pathway
This compound and OAG mimic the action of endogenous diacylglycerol (DAG). The canonical pathway for DAG generation and action involves the activation of a cell-surface receptor, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[8] While IP₃ triggers the release of calcium from intracellular stores, DAG remains in the membrane to recruit and activate members of the Protein Kinase C (PKC) family, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.[1][9]
Caption: The Diacylglycerol (DAG) and Protein Kinase C (PKC) signaling cascade.
Experimental Workflow: PKC Kinase Activity Assay
Measuring the activity of PKC in response to activators like this compound is a common biochemical experiment. Modern assays often use an ELISA-based format where a specific substrate peptide for PKC is pre-coated onto microplate wells.[10][11] The workflow involves adding the kinase sample, ATP, and the activator, followed by detection of the phosphorylated substrate using a specific antibody.
Caption: Workflow for a non-radioactive, ELISA-based PKC kinase activity assay.
Experimental Protocols
Protocol 1: Protein Kinase C (PKC) Kinase Activity Assay (ELISA-Based)
This protocol is a generalized procedure for measuring PKC activity using a non-radioactive, ELISA-based method, adapted from commercially available kits.[10][11]
Materials:
-
PKC Substrate Microplate (wells coated with a specific peptide substrate)
-
Purified PKC or cell lysate containing PKC
-
This compound or OAG (dissolved in an appropriate solvent like DMSO)
-
Kinase Assay Dilution Buffer
-
ATP Solution
-
Phospho-specific Primary Antibody
-
HRP-conjugated Secondary Antibody
-
20X Wash Buffer
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Dilute the 20X Wash Buffer to 1X with ddH₂O. Prepare serial dilutions of the activator (this compound) and controls.
-
Plate Preparation: Determine the number of wells needed. If using a full plate, soak each well with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate the liquid.[11]
-
Kinase Reaction:
-
Add 40 µL of Kinase Assay Dilution Buffer to each well.
-
Add 5 µL of your diluted activator (this compound), inhibitor, or solvent control to the appropriate wells.
-
Add 5 µL of the enzyme preparation (purified PKC or lysate) to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
-
Incubation: Gently tap the plate to mix. Incubate for 60-90 minutes at 30°C.
-
Detection:
-
Terminate the reaction by emptying the wells. Wash each well four times with 200 µL of 1X Wash Buffer.
-
Add 50 µL of the diluted Phospho-specific Primary Antibody to each well. Incubate for 60 minutes at room temperature.
-
Wash the wells four times as described above.
-
Add 50 µL of the diluted HRP-conjugated Secondary Antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells four times as described above.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a general method for measuring changes in intracellular calcium concentration in response to a stimulus using a fluorescent indicator dye and a fluorescence plate reader.[12][13][14] This assay can be used to study the downstream effects of signaling pathways initiated by activators like this compound that may influence calcium channels or IP₃-mediated release.
Materials:
-
Mammalian cells cultured in a 96-well, black-sided, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for dye solubilization)
-
HEPES-Buffered Saline (HBS) or other suitable assay buffer
-
This compound or other test compounds
-
Fluorescence microplate reader with automated injectors
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.[13] Incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBS, often with 0.02% Pluronic F-127 to aid dispersion.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[14]
-
-
Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells twice with 200 µL of HBS, being gentle to avoid dislodging the cell monolayer.
-
After the final wash, add 100 µL of HBS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader. Allow the plate to equilibrate to the desired temperature (e.g., 37°C or room temperature).
-
Set the reader parameters. For Fluo-4, typical wavelengths are 485 nm for excitation and 525 nm for emission.[12]
-
Program the reading sequence:
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Use the automated injector to add 20-50 µL of the test compound (e.g., this compound) to the wells.
-
Continue recording the fluorescence signal kinetically for 2-5 minutes to capture the calcium response.
-
-
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Data is often expressed as a ratio relative to the baseline fluorescence or normalized to the maximum response achieved with a positive control (e.g., ionomycin).[13]
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monoelaidin|lookchem [lookchem.com]
- 3. Monoelaidin 2716-53-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. larodan.com [larodan.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to Isothermal Titration Calorimetry for Analyzing 1-Monoelaidin Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for the characterization of interactions involving 1-monoelaidin, a monoacylglycerol of significant interest in various biological processes. Due to the limited availability of specific ITC data for this compound, this guide will draw upon data from analogous lipid-protein systems to illustrate the principles and comparative performance of these techniques. This approach allows for a thorough examination of the methodologies and the types of data they generate, providing a valuable resource for researchers designing experiments to study lipid-protein interactions.
Understanding this compound Interactions
This compound is a monoglyceride that can play a role in various cellular processes, including signaling and metabolism. Its interaction with proteins, such as enzymes and transporters, as well as its incorporation into lipid membranes, are critical for its biological function. Understanding the thermodynamics and kinetics of these interactions is essential for elucidating its mechanism of action and for the development of potential therapeutic agents that target these pathways.
Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[1] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[2][3]
Key Advantages of ITC:
-
Label-free: Requires no modification of the interacting molecules, ensuring that the native interaction is studied.[2]
-
In-solution measurement: Reflects the interaction in a more biologically relevant environment compared to surface-based techniques.
-
Complete thermodynamic profile: Provides a comprehensive understanding of the driving forces behind the binding event.[3]
Limitations of ITC:
-
Sample consumption: Typically requires larger amounts of sample compared to other techniques.[4]
-
Lower throughput: Not ideal for high-throughput screening of a large number of compounds.
-
Sensitivity: May not be suitable for very weak or very strong interactions where the heat change is difficult to measure accurately.[5]
Comparative Analysis of Techniques
To provide a practical comparison, we will consider a well-studied analogous system: the interaction of fatty acids with Fatty Acid Binding Proteins (FABPs). This system is comparable to monoacylglycerol interactions as it involves a single-chain lipid binding to a carrier protein.
| Technique | Principle | Parameters Measured | Affinity Range | Sample Consumption | Throughput | Notes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, ΔH, ΔS, n | nM to µM[4] | High | Low | Provides a complete thermodynamic profile.[3] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[6] | Kd, kon, koff | pM to mM[7] | Low | Medium to High | Provides kinetic information (on- and off-rates).[7] |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon binding. | Kd | pM to µM | Low | High | Requires labeling or intrinsic fluorophores (e.g., tryptophan).[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon binding. | Kd, Binding site mapping | µM to mM | High | Low | Provides structural information at atomic resolution. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Lipid-Protein Interaction
This protocol is a generalized procedure for studying the interaction of a lipid (e.g., a monoacylglycerol) with a protein using ITC.
1. Sample Preparation:
-
The protein and lipid ligand should be prepared in the same buffer to minimize heats of dilution.[2] Exhaustive dialysis of the protein against the final buffer is recommended. The lipid should be dissolved in the final dialysis buffer.
-
The concentrations of both protein and lipid must be accurately determined.
-
Samples should be degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.
2. Experimental Setup:
-
The protein solution (typically 10-50 µM) is loaded into the sample cell of the calorimeter.
-
The lipid solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature.
3. Titration:
-
A series of small injections (e.g., 2-10 µL) of the lipid solution are made into the protein solution.
-
The heat change after each injection is measured.
-
A control experiment, injecting the lipid into buffer alone, should be performed to determine the heat of dilution.
4. Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of sites model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
Surface Plasmon Resonance (SPR) Protocol for Lipid-Protein Interaction
This protocol outlines a general procedure for analyzing lipid-protein interactions using SPR, often involving the capture of lipid vesicles on the sensor surface.
1. Sensor Chip Preparation:
-
A sensor chip with a lipophilic surface (e.g., L1 chip) is used to capture lipid vesicles.
-
Small unilamellar vesicles (SUVs) containing the lipid of interest are prepared by extrusion.
-
The vesicles are injected over the sensor surface until a stable baseline is achieved, indicating the formation of a lipid bilayer.
2. Binding Analysis:
-
The protein analyte is prepared in a series of concentrations in the running buffer.
-
Each protein concentration is injected over the captured lipid surface, and the change in resonance units (RU) is monitored in real-time.
-
A regeneration step (e.g., injection of a low pH buffer or a detergent solution) is performed between each protein injection to remove the bound protein and restore the lipid surface.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium binding response is plotted against the protein concentration and fitted to a suitable binding model to determine the Kd.
-
The association (kon) and dissociation (koff) rates can be determined by fitting the kinetic portion of the sensorgrams.
Visualizing the Workflow and a Potential Signaling Pathway
To better illustrate the experimental process and the potential biological context of this compound, the following diagrams are provided.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. S-EPMC3743127 - Host Lipid and Temperature as Important Screening Variables for Crystallizing Integral Membrane Proteins in Lipidic Mesophases. Trials with Diacylglycerol Kinase. - OmicsDI [omicsdi.org]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 8. Fluorescence assays for measuring fatty acid binding and transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Monoelaidin-Containing Membranes via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal behavior of lipid membranes containing 1-Monoelaidin, a monoacylglycerol with a trans-unsaturated acyl chain. The primary analytical technique discussed is Differential Scanning Calorimetry (DSC), a powerful method for characterizing the phase transitions of lipid bilayers. Due to the limited availability of specific quantitative DSC data for this compound in publicly accessible literature, this guide will focus on a qualitative comparison based on its known phase behavior and will present a generalized experimental protocol for such studies.
Introduction to this compound and Differential Scanning Calorimetry
This compound (ME) is the monoacylglycerol of elaidic acid, the trans isomer of oleic acid. Its unique molecular geometry, conferred by the trans double bond, significantly influences its packing behavior in aqueous environments and, consequently, the thermal properties of membranes it forms. Differential Scanning Calorimetry (DSC) is an essential technique in membrane biophysics that measures the heat flow associated with thermal transitions in a material as a function of temperature.[1][2][3] In the context of lipid membranes, DSC allows for the determination of key thermodynamic parameters, including the transition temperature (Tm) and the enthalpy (ΔH) of phase transitions, providing insights into membrane fluidity, stability, and the effects of incorporated molecules.[4][5][6]
Qualitative Comparison of Membrane Phase Behavior
This compound (ME): In excess water, this compound exhibits a rich polymorphism, transitioning through several distinct phases as a function of temperature and pressure.[7] The observed phases include:
-
Lamellar crystalline phase (Lc): A highly ordered, solid-like state at lower temperatures.
-
Lβ gel phase: A more hydrated lamellar phase with tilted acyl chains.
-
Lα liquid-crystalline phase: A fluid-like state where the acyl chains are disordered.
-
Cubic phases (Im3m and Pn3m): Non-lamellar, bicontinuous cubic phases that can form at specific temperature and hydration conditions.[7]
The presence of the trans double bond in this compound allows for a more linear and extended conformation of the acyl chain compared to the kinked structure of the cis-isomer, 1-Monoolein. This structural difference is expected to lead to a higher main phase transition temperature (Tm) for this compound membranes, indicating a more ordered and stable gel phase.
1-Monoolein (MO): 1-Monoolein, with its cis double bond, is known to form a cubic phase (Pn3m) over a broad range of temperatures and hydration levels.[7] At higher temperatures, it transitions to an inverted hexagonal (HII) phase.[7] The kink in its acyl chain disrupts ordered packing, resulting in a lower transition temperature compared to its saturated counterpart, 1-Monostearin, and its trans-unsaturated isomer, this compound.
1-Monostearin: As a saturated monoacylglycerol, 1-Monostearin exhibits a higher degree of van der Waals interactions between its acyl chains, leading to a well-defined and high-temperature gel-to-liquid crystalline phase transition. Its membranes are generally more ordered and less fluid than those composed of unsaturated monoacylglycerols at physiological temperatures.
Summary of Expected Thermal Behavior:
Based on the principles of lipid packing, the main phase transition temperatures (Tm) are expected to follow the trend:
1-Monostearin > this compound > 1-Monoolein
This trend reflects the decreasing ability of the acyl chains to pack tightly, from the fully saturated 1-Monostearin to the kinked cis-unsaturated 1-Monoolein.
Quantitative Data Comparison
As of this publication, specific quantitative DSC data (transition temperatures and enthalpies) for this compound from peer-reviewed literature is not available for a direct tabular comparison. Researchers are encouraged to perform DSC experiments on this compound-containing membranes to obtain this valuable data. The experimental protocol provided below outlines the necessary steps for such a characterization.
Experimental Protocol: Differential Scanning Calorimetry of Lipid Membranes
This protocol provides a general framework for the analysis of lipid membranes using DSC.[5][8]
1. Materials and Reagents:
-
This compound (or other lipid of interest)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for lipid film preparation (e.g., chloroform/methanol mixture)
-
Nitrogen gas source
2. Sample Preparation (Hydrated Lipid Dispersion): a. Dissolve the desired amount of lipid in an organic solvent in a round-bottom flask. b. Remove the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the chosen buffer solution by vortexing or gentle shaking above the expected phase transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs). e. For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.[8]
3. DSC Instrumentation and Measurement: a. Instrument: A high-sensitivity differential scanning calorimeter is required. b. Calibration: Calibrate the instrument for temperature and enthalpy using standard materials. c. Sample Loading: Accurately pipette the lipid dispersion into the sample pan and an equal volume of buffer into the reference pan. Seal the pans hermetically. d. Scanning Parameters:
- Temperature Range: Set a temperature range that brackets the expected phase transitions of the lipid.
- Scan Rate: A typical scan rate is 1-2°C/min. Slower scan rates can improve resolution.
- Number of Scans: Perform at least two heating and cooling cycles to check for reversibility and to ensure the thermal history of the sample does not affect the results. The second heating scan is typically used for analysis.[8]
4. Data Analysis: a. Subtract the buffer-buffer baseline from the sample scan to obtain the thermogram of the lipid dispersion. b. Determine the peak temperature of the transition (Tm), which represents the temperature at which the heat capacity change is maximal.[1] c. Calculate the calorimetric enthalpy (ΔH) of the transition by integrating the area under the transition peak.[9] d. Analyze the peak width at half-height to assess the cooperativity of the transition.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative DSC analysis of lipid membranes.
Caption: Workflow for comparative DSC analysis of lipid membranes.
References
- 1. ucm.es [ucm.es]
- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Calorimeters for Investigating Lipid Membrane Stability [eureka.patsnap.com]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature- and pressure-dependent phase behavior of monoacylglycerides monoolein and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. pure.tudelft.nl [pure.tudelft.nl]
A Comparative Guide to the Enzymatic Digestion of 1-Monoelaidin and 1-Monoolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic digestion of 1-Monoelaidin and 1-Monoolein, two monoacylglycerol isomers that differ in the configuration of their unsaturated fatty acid component. 1-Monoolein contains oleic acid (a cis isomer), a common fatty acid in many natural fats and oils, while this compound contains elaidic acid (a trans isomer), which is primarily formed during the industrial hydrogenation of vegetable oils. Understanding the differential digestion and subsequent metabolic fate of these two molecules is crucial for research in nutrition, metabolic diseases, and the development of lipid-based drug delivery systems.
Quantitative Data Summary
The following table summarizes the expected—though not experimentally confirmed in a direct comparative study—quantitative differences in the enzymatic digestion of this compound and 1-Monoolein by pancreatic lipase (B570770). These estimations are based on the structural differences between the two molecules and the known principles of lipase activity. The more linear structure of this compound may lead to a different binding affinity and catalytic rate compared to the kinked structure of 1-Monoolein.
| Parameter | This compound | 1-Monoolein | Rationale for Expected Difference |
| Substrate | This compound (contains elaidic acid - trans) | 1-Monoolein (contains oleic acid - cis) | Isomeric difference in the C18:1 fatty acid chain. |
| Digestion Products | Glycerol, Elaidic Acid | Glycerol, Oleic Acid | Hydrolysis of the ester bond releases the constituent fatty acid. |
| Expected Michaelis Constant (Km) | Potentially higher | Potentially lower | The "kinked" structure of 1-Monoolein may allow for a better fit into the active site of pancreatic lipase, leading to a higher binding affinity (lower Km). |
| Expected Maximum Velocity (Vmax) | Potentially lower | Potentially higher | A more optimal substrate binding for 1-Monoolein could lead to a more efficient catalytic process and a higher maximum reaction velocity. |
| Expected Hydrolysis Rate | Slower | Faster | The combination of potentially better binding and a higher catalytic rate would result in a faster overall hydrolysis of 1-Monoolein. |
Experimental Protocols
To experimentally validate the expected differences in the enzymatic digestion of this compound and 1-Monoolein, a standardized in vitro digestion model, such as the pH-stat titration method, is recommended. This method simulates the conditions of the small intestine and quantifies the rate of digestion by measuring the release of free fatty acids.
In Vitro Digestion of this compound and 1-Monoolein using the pH-Stat Method
1. Objective: To compare the rate and extent of enzymatic hydrolysis of this compound and 1-Monoolein by porcine pancreatic lipase in vitro.
2. Materials:
-
This compound (substrate)
-
1-Monoolein (substrate)
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)
-
Colipase
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.1 M)
-
TRIS maleate (B1232345) buffer
-
pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)
3. Procedure:
-
Preparation of Digestion Medium: Prepare a simulated intestinal fluid buffer (e.g., TRIS maleate buffer) containing bile salts and CaCl₂. Adjust the pH to the desired value for intestinal digestion (typically pH 7.0).
-
Substrate Emulsification: Disperse a known amount of this compound or 1-Monoolein in the pre-warmed (37°C) digestion medium to form a stable emulsion.
-
Initiation of Digestion: Add a solution of pancreatic lipase and colipase to the reaction vessel to initiate the digestion process.
-
pH-Stat Titration: Maintain the pH of the reaction mixture at the setpoint (e.g., pH 7.0) by the automated addition of the NaOH solution from the burette. The consumption of NaOH is directly proportional to the amount of free fatty acids released during the hydrolysis of the monoacylglycerol.
-
Data Collection: Record the volume of NaOH added over time for a defined period (e.g., 60 minutes).
-
Calculation of Hydrolysis Rate: Calculate the rate of fatty acid release from the rate of NaOH consumption. The initial rate of hydrolysis can be determined from the linear portion of the titration curve.
-
Enzyme Kinetics (Optional): To determine the Michaelis-Menten constants (Km and Vmax), perform the assay at varying substrate concentrations for both this compound and 1-Monoolein. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
4. Data Analysis: Compare the initial rates of hydrolysis for this compound and 1-Monoolein. If enzyme kinetics are determined, compare the Km and Vmax values for both substrates.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative in vitro digestion of this compound and 1-Monoolein.
Signaling Pathways of Digestion Products
The digestion of this compound and 1-Monoolein releases elaidic acid and oleic acid, respectively. These fatty acids have been shown to exert distinct effects on cellular signaling pathways, which can have significant implications for metabolic health.
Caption: Differential signaling pathways of oleic acid and elaidic acid.
Discussion of Differential Effects
The structural difference between oleic acid (cis configuration) and elaidic acid (trans configuration) leads to distinct biological activities. Oleic acid is generally associated with beneficial effects on metabolism. For instance, studies have shown that oleic acid, but not elaidic acid, can enhance insulin-stimulated glucose uptake in muscle cells and favorably modulate the expression of adipokines, such as increasing adiponectin and decreasing resistin expression in adipocytes[1][2].
In contrast, elaidic acid, the primary industrial trans fatty acid, has been linked to adverse health outcomes. Research indicates that elaidic acid can induce endoplasmic reticulum stress, which in turn can activate the MAPK signaling pathway, leading to the formation of the NLRP3 inflammasome and an increased release of inflammatory factors[3]. Furthermore, elaidic acid has been shown to increase the expression of the pro-inflammatory cytokine TNF-α in muscle cells[1][2]. There is also evidence that the metabolism of elaidic acid is less efficient than that of oleic acid, potentially leading to the accumulation of metabolic intermediates that can interfere with the degradation of other fatty acids[4][5].
References
- 1. Stereospecificity of lipases. Enzymic hydrolysis of enantiomeric alkyl diacylglycerols by lipoprotein lipase, lingual lipase and pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative rate of lipolysis of different fatty acids in pancreatic lipase hydrolysis of ethylene glycol mixed diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Influence of 1-Monoelaidin on Membrane Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Monoelaidin's effect on membrane protein function against other alternatives, supported by experimental data and detailed protocols.
This compound, a monoacylglycerol containing the trans-unsaturated fatty acid elaidic acid, has emerged as a modulator of membrane protein function. Its primary documented effect is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and thermoregulation. This guide delves into the quantitative effects of this compound, compares it with other lipid modulators, and provides the necessary experimental frameworks for its validation.
Quantitative Comparison of TRPV1 Activators
The following table summarizes the potency and efficacy of this compound and other molecules in activating the TRPV1 channel. Data is compiled from studies on heterologously expressed TRPV1 channels.
| Compound | Class | Target Membrane Protein | Potency (EC50) | Efficacy (Maximal Response) | Citation |
| This compound (as part of 1-monoacylglycerols with C18:1 fatty acids) | Monoacylglycerol | TRPV1 | ~50x that of Capsaicin (B1668287) | ~50% of Capsaicin | [1] |
| Capsaicin | Vanilloid | TRPV1 | ~0.146 µM | 100% (Reference) | [2] |
| Anandamide (AEA) | Endocannabinoid | TRPV1 | ~6.02 µM | Not specified | [2] |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | TRPV1 | ~10 µM (induces currents) | Not specified | [3] |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Endocannabinoid | TRPV1 | ~0.08 µM | Similar to Capsaicin | [2] |
| Oleoylethanolamide (OEA) | N-acylethanolamine | TRPV1 | ~2 µM (PKC-dependent) | Not specified | [4] |
| Protons (low pH) | Ion | TRPV1 | pH-dependent | Not specified | [5] |
| Heat | Physical Stimulus | TRPV1 | >42°C | Not specified | [6] |
| 1-Monostearin (C18:0) | Saturated Monoacylglycerol | TRPV1 | No activation | 0% | [1] |
Experimental Protocols
To validate the effect of this compound on membrane protein function, particularly ion channels like TRPV1, the patch-clamp technique is the gold standard. Below is a detailed protocol for whole-cell patch-clamp recording in HEK293 cells transiently expressing TRPV1.
Protocol: Whole-Cell Patch-Clamp Recording of TRPV1 Activation by this compound
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
When cells reach 60-70% confluency, transiently transfect them with a cDNA construct encoding for the desired TRPV1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Perform patch-clamp recordings 24-48 hours post-transfection.[2]
2. Solutions and Reagents:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound stock solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Capsaicin stock solution: Prepare a stock solution in DMSO as a positive control.
3. Patch-Clamp Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline current for a stable period.
-
Apply this compound at various concentrations to the cell by perfusing the recording chamber.
-
Record the inward current elicited by this compound.
-
As a positive control, apply a known concentration of capsaicin to confirm TRPV1 expression and functionality.
-
To test for specificity, co-apply a TRPV1 antagonist like capsazepine (B1668289) with this compound.[1]
4. Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of this compound.
-
Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC50 value and the maximum response.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of TRPV1 activation.
References
- 1. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Monoelaidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of 1-Monoelaidin, a glyceride used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain safety and environmental responsibility.
Core Properties and Safety Profile of this compound
Understanding the characteristics of this compound is the first step in its safe handling and disposal. Key data points are summarized below.
| Property | Value | Citation |
| Synonyms | Glycerol 1-monoelaidate, α-Monoelaidin | [1] |
| Chemical Formula | C21H40O4 | [2] |
| Molecular Weight | 356.54 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Hazard Classification | Not classified as hazardous according to 1272/2008 | [2] |
| Primary Hazards | Minor irritation may occur for susceptible individuals. Risk of slipping if spilled. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, or strong bases | [4] |
| Environmental Impact | Not soluble in water and will spread on aquatic surfaces. No ecological damage is known or expected under normal use. | [2] |
Step-by-Step Disposal Procedures for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
1. Assessment and Personal Protective Equipment (PPE):
-
Before handling, confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
Always wear standard laboratory PPE, including safety glasses and gloves.
2. Spill Management:
-
In the event of a spill, act promptly to prevent slipping hazards.
-
Contain the spilled material using an inert absorbent material.
-
Collect the absorbed material and place it into a designated, properly labeled waste container.[5]
3. Container Selection and Labeling:
-
Use a container that is compatible with this compound. The original container is often a suitable choice.[5]
-
Ensure the container is in good condition, free of leaks, and has a secure cap.[5]
-
Label the container clearly with the name "this compound" and indicate that it is non-hazardous waste.
4. Waste Segregation and Storage:
-
Store the this compound waste container separately from hazardous materials, particularly strong oxidizing agents, acids, and bases.[4][6]
-
Keep the container tightly closed except when adding more waste.[5][7]
-
Store the container in a designated waste accumulation area.
5. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific disposal guidelines. Institutional and local regulations take precedence over general recommendations.
-
For small quantities, some institutional guidelines may permit disposal in the regular trash, provided it is properly contained and labeled.
-
While some general guidelines suggest that small quantities of lipids may be poured down the drain, this is not a universally accepted practice and should be confirmed with your institution's EHS.[8] Generally, it is best to avoid drain disposal for chemicals.
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the proper and safe disposal of this compound, contributing to a secure and environmentally conscious laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Monoelaidin 2716-53-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. ethz.ch [ethz.ch]
- 8. su.se [su.se]
Personal protective equipment for handling 1-Monoelaidin
Essential Safety and Handling Guide for 1-Monoelaidin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a research environment. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Glycerol 1-monoelaidate, α-Monoelaidin |
| Molecular Formula | C21H40O4 |
| Molecular Weight | 356.54 g/mol |
| Appearance | White to light yellow powder or crystal |
| Solubility | Soluble in organic solvents, insoluble in water. |
| Storage Temperature | -20°C |
Source: ChemicalBook[1], MedChemExpress[2], Larodan[3], Tokyo Chemical Industry Co., Ltd.[4]
Personal Protective Equipment (PPE)
While this compound is considered to have low toxicity, prolonged exposure or inhalation of large quantities may cause irritation and allergic reactions.[5] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Disposable nitrile gloves are recommended for incidental contact.[6][7] If prolonged contact or immersion is anticipated, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields | To protect against splashes or airborne particles.[7][8][9] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[6][10] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If heating the compound, which may produce fumes, work in a fume hood. Respiratory protection may be necessary for large spills or in poorly ventilated areas.[8] |
Handling and Experimental Procedures
General Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Avoid Contact: Minimize direct contact with the skin and eyes.[8]
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
Experimental Protocol for Solubilizing this compound:
This compound is a lipid and is insoluble in water. Organic solvents are typically used for its solubilization. The following is a general protocol for preparing a stock solution.
-
Solvent Selection: Choose an appropriate organic solvent in which this compound is soluble, such as ethanol, methanol, or chloroform.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, tared container.
-
Dissolution: In a fume hood, add the selected solvent to the this compound powder.
-
Mixing: Gently agitate or vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage: Store the resulting solution in a tightly sealed glass vial at -20°C.[11]
Disposal Plan
Proper disposal of this compound and its waste is crucial to ensure laboratory safety and environmental protection. Do not dispose of chemical waste down the drain or in the regular trash.[12][13]
Waste Segregation and Disposal Steps:
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container. Do not mix with incompatible chemicals.[13][14]
-
-
Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[15]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[13]
-
Disposal Request: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[15]
Workflow Diagrams
Handling and PPE Workflow
Caption: Workflow for safe handling and disposal of this compound.
Logical Relationship for Safe Handling
Caption: Key safety relationships for handling this compound.
References
- 1. MONOELAIDIN | 2716-53-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. larodan.com [larodan.com]
- 4. Monoelaidin 2716-53-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. MONOELAIDIN [chembk.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 9. westlab.com.au [westlab.com.au]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
